4-Anilino-4-oxobutanoic Acid-d5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGFGGLCMGYTP-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661791 | |
| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840529-98-8 | |
| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Anilino-4-oxobutanoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Anilino-4-oxobutanoic Acid-d5, a deuterated stable isotope-labeled internal standard. This document details its chemical and physical properties, outlines a probable synthetic route, and describes its primary application in bioanalytical method development. Particular focus is given to its role in the quantitative analysis of its non-deuterated analog, a significant metabolite of the histone deacetylase inhibitor, Vorinostat. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
Introduction
This compound (N-phenylsuccinamic acid-d5) is the deuterated form of 4-Anilino-4-oxobutanoic acid.[1] Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards.[1] Due to their chemical identicality to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response.[1] The mass difference introduced by the deuterium atoms allows for their distinct detection by the mass spectrometer.[1]
The primary application of this compound is as an internal standard for the quantification of 4-Anilino-4-oxobutanoic acid. The non-labeled compound is a major, pharmacologically inactive metabolite of Vorinostat (suberoylanilide hydroxamic acid), a histone deacetylase inhibitor used in cancer therapy.[2][3] Accurate measurement of Vorinostat and its metabolites is crucial for pharmacokinetic and drug metabolism studies.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Chemical Name | 4-oxo-4-((phenyl-d5)amino)butanoic acid | |
| Synonyms | 4-Anilino-d5-4-oxobutanoic Acid, N-(phenyl-d5)succinamic acid | [4] |
| Molecular Formula | C₁₀H₆D₅NO₃ | |
| Molecular Weight | 198.23 g/mol | [5] |
| CAS Number | 840529-98-8 | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol (MeOH) | |
| Purity | Chemical Purity: ≥95%; Isotopic Enrichment: ≥98% | |
| Storage | 2-8°C, under inert atmosphere |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline-d5 attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.
General Experimental Protocol
The following is a generalized protocol based on the synthesis of similar succinamic acid derivatives. Optimization of solvent, temperature, and reaction time may be necessary.
-
Dissolution: Dissolve succinic anhydride in a suitable aprotic solvent (e.g., toluene, tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer.
-
Addition of Aniline-d5: Add a stoichiometric equivalent of aniline-d5 to the reaction mixture, either neat or dissolved in the same solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Application in Bioanalytical Methods
The primary utility of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4-Anilino-4-oxobutanoic acid in biological matrices such as plasma and urine.
Vorinostat Metabolism
Vorinostat undergoes extensive metabolism in humans. The major metabolic pathways include glucuronidation and hydrolysis followed by β-oxidation.[2][3] The hydrolysis of the hydroxamic acid moiety, followed by β-oxidation, leads to the formation of 4-Anilino-4-oxobutanoic acid.[2]
Proposed LC-MS/MS Method
While a specific validated method for 4-Anilino-4-oxobutanoic acid using its d5-labeled internal standard is not publicly available, a general approach can be outlined based on common practices for small molecule quantification in biological fluids.
Sample Preparation Workflow
Hypothetical LC-MS/MS Parameters
| Parameter | Suggested Conditions |
| LC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined (e.g., [M+H]⁺ → fragment ion) |
| MRM Transition (IS) | To be determined (e.g., [M+D₅+H]⁺ → fragment ion) |
Conclusion
This compound is an essential analytical tool for the accurate quantification of the corresponding Vorinostat metabolite. Its synthesis is straightforward based on established chemical reactions. The use of this stable isotope-labeled internal standard in LC-MS/MS assays is critical for robust and reliable pharmacokinetic and clinical studies involving Vorinostat. This guide provides a foundational understanding for researchers and drug development professionals working with this compound.
References
- 1. Aniline-2,3,4,5,6-d5 99+ atom% D, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H11NO3 | CID 45038175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]
- 7. esslabshop.com [esslabshop.com]
- 8. Aniline D5 | 4165-61-1 | FA146240 | Biosynth [biosynth.com]
An In-depth Technical Guide to 4-Anilino-4-oxobutanoic Acid-d5
This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of 4-Anilino-4-oxobutanoic Acid-d5. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Chemical Properties
This compound is the deuterated form of 4-Anilino-4-oxobutanoic acid, a known metabolite of the histone deacetylase inhibitor, Vorinostat. The incorporation of five deuterium atoms on the aniline ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid |
| Synonyms | 4-Anilino-d5-4-oxobutanoic Acid, N-Phenyl-d5-succinamic Acid, 4-Oxo-4-[(2H5)phenylamino]butanoic acid |
| CAS Number | 840529-98-8 |
| Molecular Formula | C₁₀H₆D₅NO₃ |
| Molecular Weight | 198.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol |
| Isotopic Purity | Isotopic Enrichment: ≥98% |
Metabolic Pathway of Vorinostat
4-Anilino-4-oxobutanoic acid is a pharmacologically inactive metabolite of Vorinostat. The metabolic pathway involves hydrolysis of the hydroxamic acid moiety followed by β-oxidation. The following diagram illustrates the formation of this metabolite.
Caption: Metabolic pathway of Vorinostat to 4-Anilino-4-oxobutanoic acid.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of Aniline-d5
Deuterated aniline can be prepared from nitrobenzene-d5 through reduction, or by direct deuteration of aniline using methods such as molybdenum-mediated reductive deuteration with D₂O. A general procedure for the latter is as follows:
-
To a solution of aniline in an appropriate solvent, add a molybdenum catalyst (e.g., Mo(CO)₆) and a deuterium source (e.g., D₂O).
-
Heat the reaction mixture under an inert atmosphere for a specified time to allow for H/D exchange at the ortho and para positions of the aniline ring.
-
Upon completion, cool the reaction mixture and extract the deuterated aniline using an organic solvent.
-
Purify the product by column chromatography or distillation.
Step 2: Reaction of Aniline-d5 with Succinic Anhydride
-
Dissolve aniline-d5 in a suitable solvent such as diethyl ether.
-
Add finely powdered succinic anhydride portion-wise to the solution while stirring.
-
Continue stirring the mixture at room temperature for approximately one hour.
-
The resulting precipitate, this compound, can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like benzene.
The following diagram outlines the proposed synthetic workflow.
4-Anilino-4-oxobutanoic Acid-d5: A Technical Guide for Advanced Research
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Anilino-4-oxobutanoic Acid-d5, a key deuterated internal standard for pharmacokinetic and metabolic studies of Vorinostat.
Introduction
This compound is the deuterated analog of 4-Anilino-4-oxobutanoic Acid, a primary metabolite of the histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid). Vorinostat is an established therapeutic agent for the treatment of cutaneous T-cell lymphoma. The accurate quantification of Vorinostat and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile, metabolic fate, and for ensuring patient safety and therapeutic efficacy. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis by mass spectrometry, providing high accuracy and precision by correcting for matrix effects and variations in sample processing.
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, generalized protocol for the synthesis and use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a deuterated phenyl ring attached to a succinamic acid moiety. The five deuterium atoms on the phenyl group provide a distinct mass shift, essential for its function as an internal standard.
Table 1: Physicochemical Properties of this compound and its non-deuterated analog.
| Property | This compound | 4-Anilino-4-oxobutanoic Acid |
| IUPAC Name | 4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid | 4-oxo-4-(phenylamino)butanoic acid |
| Molecular Formula | C₁₀H₆D₅NO₃ | C₁₀H₁₁NO₃ |
| Molecular Weight | 198.23 g/mol | 193.20 g/mol |
| CAS Number | 840529-98-8 | 102-14-7 |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in methanol | Soluble in methanol |
Synthesis Protocol
The synthesis of this compound is a two-step process involving the preparation of deuterated aniline followed by its reaction with succinic anhydride.
Step 1: Synthesis of Aniline-d5
Various methods exist for the deuteration of anilines. A common approach involves the use of a deuterium source such as D₂O in the presence of a catalyst.
Materials:
-
Aniline
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Anhydrous solvent (e.g., dioxane, THF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel purged with an inert gas, combine aniline, a catalytic amount of Pd/C, and deuterium oxide.
-
Heat the reaction mixture under reflux for a specified period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange on the aromatic ring.
-
Monitor the reaction progress by techniques such as ¹H NMR or mass spectrometry to determine the degree of deuteration.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Extract the deuterated aniline with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield Aniline-d5.
-
Purify the product by distillation or chromatography if necessary.
Step 2: Synthesis of this compound
This step involves the acylation of the synthesized Aniline-d5 with succinic anhydride.
Materials:
-
Aniline-d5
-
Succinic anhydride
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve Aniline-d5 in an anhydrous aprotic solvent under an inert atmosphere.
-
Add succinic anhydride to the solution in a portion-wise manner, while stirring. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.
Application in Bioanalysis: LC-MS/MS Method
This compound is primarily used as an internal standard for the quantification of 4-Anilino-4-oxobutanoic acid in biological samples, such as plasma or serum, by LC-MS/MS. A generalized protocol is provided below.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of the analyte and internal standard from plasma samples.
Materials:
-
Plasma samples (unknowns, calibration standards, and quality controls)
-
This compound (Internal Standard working solution in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
Procedure:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution. Detection is performed on a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
Table 2: Typical LC-MS/MS parameters for the analysis of 4-Anilino-4-oxobutanoic Acid.
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 194.1 → m/z 93.1 |
| MRM Transition (IS) | m/z 199.1 → m/z 98.1 |
| Collision Energy | Optimized for the specific instrument |
Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the Vorinostat metabolite, 4-Anilino-4-oxobutanoic acid, in biological matrices. This technical guide provides a foundational understanding of its synthesis and application in LC-MS/MS-based bioanalysis. The detailed, albeit generalized, protocols serve as a starting point for researchers to develop and validate their own specific assays for pharmacokinetic and metabolic studies, ultimately contributing to the safer and more effective use of Vorinostat in clinical practice. Researchers should ensure that all methods are fully validated according to the relevant regulatory guidelines before application to clinical samples.
Synthesis of 4-Anilino-4-oxobutanoic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Anilino-4-oxobutanoic Acid-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its non-labeled analogue, a metabolite of Vorinostat.[1] This document details the synthetic pathway, experimental protocols, and characterization data. The synthesis involves the reaction of commercially available aniline-d5 with succinic anhydride. Detailed methodologies for the preparation of succinic anhydride are also provided for situations where it is not commercially sourced. All quantitative data is presented in structured tables, and a visual representation of the synthetic workflow is included.
Introduction
4-Anilino-4-oxobutanoic acid is a known metabolite of the histone deacetylase inhibitor Vorinostat.[1] The use of stable isotope-labeled internal standards is a well-established practice in quantitative bioanalysis using mass spectrometry, enabling accurate and precise quantification of analytes in complex biological matrices. This compound, with five deuterium atoms on the phenyl ring, serves as an ideal internal standard for its non-labeled counterpart due to its similar physicochemical properties and distinct mass difference.[2] This guide outlines the chemical synthesis of this valuable research compound.
Synthetic Pathway
The synthesis of this compound is a straightforward one-step process involving the nucleophilic acyl substitution of succinic anhydride with aniline-d5. The lone pair of the nitrogen atom in aniline-d5 attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
Materials:
-
Aniline-d5 (Isotopic Purity ≥ 98 atom % D)[3]
-
Succinic Anhydride
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Diethyl Ether
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
Melting Point Apparatus
Synthesis of this compound
-
In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 eq) in anhydrous THF (or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirring solution, add a solution of aniline-d5 (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
The solid product is collected by vacuum filtration and washed with cold diethyl ether to remove any unreacted starting materials.
-
The product is then dried under vacuum to yield this compound as a white to off-white solid.[2]
Optional: Synthesis of Succinic Anhydride
Succinic anhydride can be prepared from succinic acid via dehydration.[4][5]
-
In a round-bottom flask equipped with a reflux condenser, place succinic acid (1.0 eq) and acetic anhydride (1.5-2.0 eq).[4][6]
-
Heat the mixture gently with stirring until the succinic acid dissolves completely.
-
Continue heating at reflux for an additional 30-60 minutes.
-
Cool the reaction mixture to room temperature, and then in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Data Presentation
Reactant and Product Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Aniline-d5 | Aniline-2,3,4,5,6-d5 | 4165-61-1 | C₆D₅NH₂ | 98.16 |
| Succinic Anhydride | Dihydrofuran-2,5-dione | 108-30-5 | C₄H₄O₃ | 100.07 |
| This compound | 4-oxo-4-((phenyl-d5)amino)butanoic acid | 840529-98-8 | C₁₀H₆D₅NO₃ | 198.23 |
Characterization Data for this compound
| Property | Value |
| Appearance | White to off-white solid[2] |
| Chemical Purity | ≥ 95%[1] |
| Isotopic Enrichment | ≥ 98 atom % D[1] |
| Solubility | Methanol[2] |
| Storage | 4°C, stored under nitrogen[2] |
Workflow Diagram
References
Technical Guide: 4-Anilino-4-oxobutanoic Acid-d5 for Research Applications
This technical guide provides a comprehensive overview of 4-Anilino-4-oxobutanoic Acid-d5, a deuterated isotopologue of a Vorinostat metabolite. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical studies. This document outlines its chemical and physical properties, detailed experimental protocols for its analysis, and relevant metabolic context.
Certificate of Analysis Summary
While a single, universal Certificate of Analysis is not available, the following tables summarize the typical specifications and properties for this compound based on data from various suppliers.
Identity and Chemical Properties
| Parameter | Value |
| Chemical Name | 4-oxo-4-((phenyl-d5)amino)butanoic acid |
| Synonyms | 4-Anilino-d5-4-oxobutanoic Acid, 4-Oxo-4-(Phenyl-2,3,4,5,6-d5-amino)butanoic acid |
| CAS Number | 840529-98-8[1][2] |
| Molecular Formula | C₁₀H₆D₅NO₃[2][3] |
| Molecular Weight | 198.23 g/mol [1][2][3] |
| Appearance | Off-White to White Solid[2][3] |
| Solubility | Soluble in Methanol[3][4] |
Quality Specifications
| Parameter | Specification |
| Chemical Purity | ≥95%[3] |
| Isotopic Enrichment | ≥98% Deuterium[3] |
| Storage Conditions | 2-8°C, under inert atmosphere[2] |
Biological Context and Application
This compound is the stable isotope-labeled form of 4-Anilino-4-oxobutanoic acid, a pharmacologically inactive metabolite of the histone deacetylase inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).[2][3][5][6] The metabolic pathway of Vorinostat involves hydrolysis and subsequent β-oxidation to yield this butanoic acid derivative.[3][5]
Due to its isotopic labeling, this compound is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the precise measurement of its unlabeled analogue in biological matrices.[3][7]
Metabolic Pathway of Vorinostat
The diagram below illustrates the formation of 4-Anilino-4-oxobutanoic acid from its parent drug, Vorinostat.
Experimental Protocols
The following sections detail the methodologies for verifying the identity, chemical purity, and isotopic enrichment of this compound.
Quality Control Workflow
The overall workflow for the quality control analysis of a deuterated internal standard is depicted below. This process ensures the compound's suitability for its intended use in quantitative assays.
Determination of Chemical Purity by HPLC
This method is designed to separate and quantify non-labeled or other impurities from the main compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Procedure:
-
Prepare a stock solution of the analyte in methanol at a concentration of approximately 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a concentration range suitable for linearity assessment (e.g., 0.5 to 100 µg/mL).
-
Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
Calculate the chemical purity by determining the area percentage of the main peak relative to the total area of all peaks detected.
-
Determination of Isotopic Enrichment by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the mass of the deuterated compound and determine the extent of deuterium incorporation.
-
Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent (e.g., methanol/water).
-
Infuse the sample directly or inject it through the LC system into the mass spectrometer.
-
Acquire the full scan mass spectrum in the relevant m/z range.
-
Extract the ion chromatograms for the unlabeled (M+0) and the fully deuterated (M+5) species, as well as any intermediate deuterated forms (M+1 to M+4).
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic enrichment by expressing the peak area of the desired deuterated species as a percentage of the sum of the areas of all isotopic peaks. Corrections for the natural abundance of isotopes in the molecule should be applied for high accuracy.
-
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure and the position of the deuterium labels.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
¹H NMR (Proton NMR):
-
Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum.
-
The spectrum should show a significant reduction or absence of signals corresponding to the protons on the phenyl ring, confirming deuteration at these positions. Residual proton signals can be used to estimate the isotopic purity.
-
-
²H NMR (Deuterium NMR):
-
Dissolve the sample in a non-deuterated solvent (e.g., DMSO).
-
Acquire the ²H NMR spectrum.
-
The spectrum will show a signal at the chemical shift corresponding to the deuterated positions on the phenyl ring, providing direct evidence of the labeling. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.
-
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Bioanalysis of Vorinostat and its Metabolites: Internal Standards and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the quantification of the histone deacetylase (HDAC) inhibitor vorinostat and its primary metabolites in biological matrices. This document outlines the selection of appropriate internal standards, detailed experimental protocols, and quantitative data to support pharmacokinetic and metabolic studies in drug development.
Introduction
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is an established HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1] Accurate determination of vorinostat and its metabolites is crucial for understanding its pharmacokinetic profile, metabolic fate, and ensuring the safety and efficacy of therapeutic regimens. The major metabolic pathways for vorinostat involve glucuronidation and hydrolysis followed by β-oxidation, resulting in two key inactive metabolites: O-glucuronide of vorinostat and 4-anilino-4-oxobutanoic acid.[2][3]
Internal Standard Selection
The use of a suitable internal standard (IS) is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method. For the quantification of vorinostat and its metabolites, stable isotope-labeled internal standards are the preferred choice due to their similar physicochemical properties to the analytes.
Recommended Internal Standards:
| Analyte | Recommended Internal Standard | Rationale |
| Vorinostat | d5-Vorinostat | Deuterated analog with nearly identical chromatographic and ionization behavior. |
| Vorinostat O-glucuronide | d5-Vorinostat glucuronide | Deuterated analog of the metabolite for accurate quantification. |
| 4-anilino-4-oxobutanoic acid | d5-4-anilino-4-oxobutanoic acid | Deuterated analog of the metabolite for accurate quantification. |
The use of these deuterated internal standards is well-documented in published LC-MS/MS assays for vorinostat and its metabolites.[4][5]
Metabolic Pathway of Vorinostat
Vorinostat undergoes two primary metabolic transformations in the body. The first is the direct glucuronidation of the hydroxamic acid group to form the O-glucuronide metabolite. The second pathway involves the hydrolysis of the hydroxamic acid to a carboxylic acid, which is then followed by β-oxidation of the aliphatic chain.[2][3][6]
Experimental Protocols
The following sections detail validated experimental protocols for the simultaneous quantification of vorinostat and its major metabolites in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for the extraction of vorinostat and its metabolites from biological matrices.[5][7]
Materials:
-
Human serum or plasma samples
-
Acetonitrile (ACN), ice-cold
-
Internal standard working solution (containing d5-vorinostat, d5-vorinostat glucuronide, and d5-4-anilino-4-oxobutanoic acid in an appropriate solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 100 µL of serum or plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
A gradient elution using a C18 reversed-phase column is typically employed to achieve chromatographic separation of vorinostat and its metabolites.[5]
| Parameter | Specification |
| Column | BDS Hypersil C18, 3 µm, 100 mm x 3 mm |
| Mobile Phase A | 0.5% Acetic acid in water |
| Mobile Phase B | 0.5% Acetic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
Tandem Mass Spectrometry
Detection and quantification are performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vorinostat | 265.2 | 232.1 |
| Vorinostat O-glucuronide | 441.2 | 265.2 |
| 4-anilino-4-oxobutanoic acid | 208.1 | 106.1 |
| d5-Vorinostat (IS) | 270.2 | 237.1 |
| d5-Vorinostat glucuronide (IS) | 446.2 | 270.2 |
| d5-4-anilino-4-oxobutanoic acid (IS) | 213.1 | 111.1 |
Experimental Workflow
The following diagram illustrates the typical workflow for the bioanalysis of vorinostat and its metabolites.
Quantitative Data and Method Validation
A validated LC-MS/MS assay for vorinostat and its metabolites should demonstrate acceptable linearity, accuracy, precision, and stability. The lower limit of quantitation (LLOQ) for each analyte is a key performance characteristic.
| Analyte | LLOQ (ng/mL) |
| Vorinostat | 3.0 |
| Vorinostat O-glucuronide | 3.0 |
| 4-anilino-4-oxobutanoic acid | 3.0 |
Data from a representative validated assay.[5]
It is important to note that vorinostat has shown instability in human plasma during sample processing and storage.[8] Therefore, the use of human serum is recommended as an alternative biological matrix to ensure the integrity of the analytes.[8] Stability should be thoroughly evaluated under various conditions, including freeze-thaw cycles and long-term storage.[8]
Conclusion
This technical guide provides a framework for the development and implementation of robust bioanalytical methods for the quantification of vorinostat and its primary metabolites. The use of deuterated internal standards coupled with a validated LC-MS/MS method allows for the accurate and precise determination of these compounds in biological matrices. Adherence to the detailed protocols and consideration of analyte stability are essential for generating high-quality data to support preclinical and clinical drug development programs.
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Simultaneous determination of decitabine and vorinostat (Suberoylanalide hydroxamic acid, SAHA) by liquid chromatography tandem mass spectrometry for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Deuterated 4-Anilino-4-oxobutanoic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated 4-Anilino-4-oxobutanoic Acid (also known as 4-oxo-4-((phenyl-d5)amino)butanoic acid or N-Phenyl-d5-succinamic Acid) is a stable isotope-labeled derivative of 4-Anilino-4-oxobutanoic acid. This deuterated analog serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The parent compound, 4-Anilino-4-oxobutanoic acid, is a major, pharmacologically inactive metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA)[1][2]. Given Vorinostat's therapeutic importance in oncology, particularly for the treatment of cutaneous T-cell lymphoma (CTCL), precise measurement of its metabolic fate is crucial for pharmacokinetic and drug metabolism studies[2]. This guide provides an in-depth overview of the technical specifications, relevant biological pathways, and experimental protocols for the application of deuterated 4-Anilino-4-oxobutanoic acid.
Physicochemical Properties and Supplier Information
Deuterated 4-Anilino-4-oxobutanoic acid is commercially available from several specialized chemical suppliers. The key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 4-oxo-4-((phenyl-d5)amino)butanoic acid |
| Synonyms | 4-Anilino-4-oxobutanoic Acid-d5, N-Phenyl-d5-succinamic Acid |
| CAS Number | 840529-98-8 |
| Molecular Formula | C₁₀H₆D₅NO₃ |
| Molecular Weight | 198.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol |
| Chemical Purity | ≥95%[3] |
| Isotopic Enrichment | ≥98%[3] |
Note: Purity and isotopic enrichment values may vary by supplier and batch. It is recommended to obtain a lot-specific Certificate of Analysis from the supplier.
Biological Context: The Vorinostat Metabolic Pathway
Understanding the metabolic context of 4-Anilino-4-oxobutanoic acid is essential for its application in research. Vorinostat undergoes extensive metabolism in humans. The primary metabolic pathways are glucuronidation and hydrolysis, followed by β-oxidation[2]. The hydrolysis of the hydroxamic acid group of Vorinostat, followed by β-oxidation, leads to the formation of 4-Anilino-4-oxobutanoic acid[2]. This metabolite is pharmacologically inactive[2].
Caption: Metabolic conversion of Vorinostat to 4-Anilino-4-oxobutanoic acid.
Synthesis of 4-Anilino-4-oxobutanoic Acid
General Synthetic Scheme:
References
- 1. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Purchase [D5]-4-Anilino-4-oxobutanoic acid [nucleosyn.com]
- 4. prepchem.com [prepchem.com]
4-Anilino-4-oxobutanoic Acid-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Anilino-4-oxobutanoic Acid-d5, a deuterated analog of a key metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat. This guide is intended for researchers in pharmacology, drug metabolism, and bioanalysis, offering detailed information on its properties, suppliers, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry.
Core Compound Properties
This compound is a stable isotope-labeled version of 4-Anilino-4-oxobutanoic acid, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1]
| Property | Value | Source |
| Synonyms | 4-Oxo-4-((Phenyl-d5)amino)butanoic acid, N-Phenyl-d5-succinamic acid | Pharmaffiliates |
| CAS Number | 840529-98-8 | MedchemExpress, Pharmaffiliates |
| Molecular Formula | C₁₀H₆D₅NO₃ | MedchemExpress, Nucleosyn |
| Molecular Weight | 198.23 g/mol | MedchemExpress, Nucleosyn |
| Appearance | White to Off-White Solid | MedchemExpress, Nucleosyn, Pharmaffiliates |
| Purity | Chemical Purity: ≥95% | Nucleosyn |
| Isotopic Enrichment | ≥98% | Nucleosyn |
| Solubility | Soluble in Methanol | MedchemExpress, Nucleosyn |
| Storage | 2-8°C Refrigerator, under inert atmosphere. Stock solutions: -80°C for 6 months, -20°C for 1 month. | MedchemExpress, Pharmaffiliates |
Suppliers
A number of reputable suppliers provide this compound for research purposes. These include:
-
LGC Standards
-
MedchemExpress
-
Nucleosyn
-
Pharmaffiliates
-
Santa Cruz Biotechnology
Biological Significance and Application
Metabolite of Vorinostat
4-Anilino-4-oxobutanoic acid is a major, pharmacologically inactive metabolite of Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA).[2] Vorinostat is an HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. The metabolic pathway of Vorinostat involves hydrolysis of the hydroxamic acid group, followed by β-oxidation of the resulting carboxylic acid.[2]
Internal Standard for Quantitative Bioanalysis
The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices such as plasma and serum.[1][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.
Experimental Protocols
The following is a representative experimental protocol for the quantification of 4-Anilino-4-oxobutanoic acid in human serum using this compound as an internal standard, based on published methodologies.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with a mixture of acetonitrile and water (1:1, v/v).
-
Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of 4-Anilino-4-oxobutanoic acid in 1 mL of methanol.
-
Analyte Calibration Standards: Prepare a series of calibration standards by spiking blank human serum with the analyte stock solution to achieve a concentration range of approximately 5 to 2000 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample (calibration standard, quality control, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see below).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
SRM Transitions (Hypothetical):
-
4-Anilino-4-oxobutanoic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific SRM transitions need to be optimized for the instrument being used.)
-
-
Visualizations
Vorinostat Metabolism Pathway
The following diagram illustrates the metabolic pathway of Vorinostat leading to the formation of 4-Anilino-4-oxobutanoic acid.
Caption: Metabolic conversion of Vorinostat.
Experimental Workflow for Quantification
This diagram outlines the general workflow for the quantification of 4-Anilino-4-oxobutanoic acid using its deuterated internal standard.
Caption: Bioanalytical workflow for metabolite quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Anilino-4-oxobutanoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Anilino-4-oxobutanoic Acid-d5, a deuterated isotopologue of a key metabolite of the histone deacetylase (HDAC) inhibitor, Vorinostat. This document outlines its chemical properties, provides a detailed experimental protocol for its use in quantitative analysis, and illustrates its relevance within a biological pathway.
Core Data Presentation
The incorporation of deuterium into 4-Anilino-4-oxobutanoic Acid results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. The key quantitative data for both isotopologues are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Anilino-4-oxobutanoic Acid | C₁₀H₁₁NO₃ | 193.20[1] |
| This compound | C₁₀H₆D₅NO₃ | 198.23[2][3][4] |
Metabolic Pathway of Vorinostat
4-Anilino-4-oxobutanoic Acid is a primary metabolite of the drug Vorinostat (Suberoylanilide Hydroxamic Acid). The metabolic pathway involves the cleavage of the terminal hydroxamic acid group. The deuterated form, this compound, is critical for use as an internal standard in pharmacokinetic studies that quantify the formation of this metabolite.
Caption: Metabolic conversion of Vorinostat to its metabolite.
Experimental Protocols
The following protocols describe the synthesis of this compound and its application as an internal standard for the quantification of 4-Anilino-4-oxobutanoic Acid in biological matrices.
Synthesis of this compound
This protocol is adapted from the general synthesis of succinanilic acids.
Materials:
-
Aniline-d5
-
Succinic anhydride
-
Anhydrous benzene
Procedure:
-
Dissolve 10 grams of succinic anhydride in 30 ml of warm anhydrous benzene.
-
In a separate flask, prepare a solution of 9 ml of aniline-d5 in 50 ml of anhydrous benzene.
-
Add the aniline-d5 solution to the heated succinic anhydride solution. The reaction is rapid, and this compound will precipitate as a white solid.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold benzene and dry under vacuum.
-
The final product can be recrystallized from benzene to yield purified this compound.
Quantification of 4-Anilino-4-oxobutanoic Acid in Plasma using LC-MS/MS
This protocol outlines a general workflow for the use of this compound as an internal standard.
1. Sample Preparation:
-
Spiking: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Add a known amount of this internal standard solution to plasma samples (calibration standards, quality controls, and unknown samples).
-
Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase C18 column for chromatographic separation.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions:
-
Monitor the specific precursor-to-product ion transition for 4-Anilino-4-oxobutanoic Acid.
-
Monitor the specific precursor-to-product ion transition for this compound.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 4-Anilino-4-oxobutanoic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the analytical workflow for quantifying the analyte in a biological sample.
References
- 1. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Core Science of Vorinostat (SAHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core scientific principles of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a pivotal molecule in the field of epigenetics and cancer therapy. While the inquiry originated with CAS number 840529-98-8, which corresponds to the deuterated metabolite 4-Anilino-4-oxobutanoic acid-d5, this document focuses on the parent compound, Vorinostat, as it is the pharmacologically active agent. The deuterated metabolite serves as a labeled internal standard for pharmacokinetic and metabolic studies.
Introduction to Vorinostat (SAHA)
Vorinostat is a potent histone deacetylase (HDAC) inhibitor, representing a significant class of anti-cancer agents that function through epigenetic modulation.[1][2] It was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[2] Structurally, Vorinostat is a small-molecular-weight hydroxamic acid.[1] Its mechanism of action revolves around the inhibition of class I and II HDAC enzymes, leading to the accumulation of acetylated histones and other proteins.[1][2][3] This alteration in protein acetylation status results in the reactivation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[4][5]
Pharmacological Profile
Mechanism of Action: Vorinostat binds to the active site of HDACs, chelating the zinc ion essential for their enzymatic activity.[2] This inhibition leads to an increase in the acetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes that are often silenced in cancer cells.[5] Beyond histones, Vorinostat also affects the acetylation status and function of various non-histone proteins involved in crucial cellular processes.[5]
Pharmacokinetics and Metabolism: Vorinostat is orally bioavailable and its absorption is not significantly affected by food.[1] The primary metabolic pathways for Vorinostat are glucuronidation and hydrolysis, followed by β-oxidation.[2][3] It is important to note that cytochrome P450 enzymes play a negligible role in its biotransformation.[3] The major metabolites are the O-glucuronide of Vorinostat and 4-anilino-4-oxobutanoic acid, both of which are pharmacologically inactive.[2][3] Less than 1% of the administered dose is excreted as unchanged drug in the urine.[3]
Quantitative Data
The inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines have been extensively documented.
| Target | IC50 | Cell Line (if applicable) | Reference |
| HDAC1 | 10 nM | Cell-free assay | [6] |
| HDAC2 | - | - | - |
| HDAC3 | 20 nM | Cell-free assay | [6] |
| Class I HDACs | < 86 nM | - | [3] |
| Class II HDACs | < 86 nM | - | [3] |
| LNCaP | 2.5 - 7.5 µM | Prostate Cancer | [6] |
| PC-3 | 2.5 - 7.5 µM | Prostate Cancer | [6] |
| TSU-Pr1 | 2.5 - 7.5 µM | Prostate Cancer | [6] |
| MCF-7 | 0.75 µM | Breast Cancer | [6] |
Signaling Pathways Modulated by Vorinostat
Vorinostat exerts its anti-cancer effects by modulating multiple intracellular signaling pathways.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 5. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Anilino-4-oxobutanoic Acid-d5 in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilino-4-oxobutanoic acid, also known as Succinanilic acid, is the major and pharmacologically inactive metabolite of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a histone deacetylase (HDAC) inhibitor used in cancer therapy. Monitoring the levels of this metabolite is crucial for pharmacokinetic studies. 4-Anilino-4-oxobutanoic Acid-d5 is the deuterium-labeled internal standard for the accurate and precise quantification of 4-Anilino-4-oxobutanoic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects, and variations in sample preparation and instrument response.[1][2]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS assays.
Chemical Properties
| Property | Value |
| Chemical Name | 4-oxo-4-(phenyl-d5-amino)butanoic acid |
| Synonyms | N-Phenyl-d5-succinamic Acid, Succinanilic acid-d5 |
| Molecular Formula | C₁₀H₆D₅NO₃ |
| Molecular Weight | 198.23 g/mol [3][4] |
| CAS Number | 840529-98-8[4] |
Signaling Pathway and Metabolism of Vorinostat
Vorinostat inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones. This results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes and other genes that inhibit cancer cell growth, ultimately leading to cell cycle arrest and apoptosis. Vorinostat is primarily metabolized in the liver via glucuronidation and hydrolysis, followed by β-oxidation, to form its two major inactive metabolites: vorinostat O-glucuronide and 4-anilino-4-oxobutanoic acid.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 4-Anilino-4-oxobutanoic Acid in Human Serum
This protocol is adapted from the method described by Du et al. for the analysis of Vorinostat and its metabolites.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human serum in a microcentrifuge tube, add 20 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (see LC conditions below).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | Agilent 1200 series or equivalent |
| Column | BDS Hypersil C18 (3 µm, 100 mm x 3 mm) |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | 0.5% Acetic Acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
3. MRM Transitions (Hypothetical, based on chemical structure)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Anilino-4-oxobutanoic Acid | 194.1 | 120.1 |
| This compound | 199.1 | 125.1 |
4. Quantitative Data (Representative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 3.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Protocol 2: Alternative Isocratic LC-MS Method
This protocol provides a simpler, isocratic alternative for the analysis.
1. Sample Preparation: Protein Precipitation
Follow the same protein precipitation protocol as described in Protocol 1.
2. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Phenomenex Luna C18(2) (5 µm, 250 x 4.60 mm) |
| Mobile Phase | Acetonitrile:Water:Formic Acid (30:70:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Selected Ion Monitoring (SIM) or MRM |
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 4-Anilino-4-oxobutanoic acid using its deuterated internal standard.
References
Application Note and Protocol for the Quantification of Suberoylanilide Hydroxamic Acid (SAHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as vorinostat, is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma and investigated for other malignancies. Accurate quantification of SAHA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and protocol for the quantification of SAHA in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Principle
The method described herein utilizes a stable isotope-labeled internal standard, d5-SAHA, to ensure high accuracy and precision.[1][2] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thus effectively compensating for variations during sample preparation and analysis.[3][4] The protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and selected reaction monitoring (SRM) mode.[5][6]
Data Presentation
Table 1: LC-MS/MS Method Parameters for SAHA Quantification
| Parameter | Description |
| Analyte | Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) |
| Internal Standard (IS) | d5-SAHA (deuterated SAHA)[1][2] |
| Biological Matrix | Human Plasma or Serum |
| Sample Preparation | Acetonitrile Protein Precipitation[2][5] |
| Chromatographic Column | C18, e.g., BDS Hypersil C18 (3 µm, 100 mm x 3 mm)[5] |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.5% Acetic Acid[5] or 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| Detection Mode | Selected Reaction Monitoring (SRM)[5] |
| Mass Transitions (m/z) | SAHA: 265 -> [Product Ion], d5-SAHA: 270 -> [Product Ion][1] |
Note: Specific product ions for SRM transitions should be optimized on the specific mass spectrometer being used. Common transitions can be found in the cited literature.
Table 2: Performance Characteristics of the Bioanalytical Method
| Parameter | Typical Value | Reference |
| Linearity Range | 15 ng/mL to 1,000 ng/mL | [1] |
| 3.0 ng/mL (for each analyte) | [5] | |
| 1 ng/mL to 1000 ng/mL | [2][6] | |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | [6] |
| 3.0 ng/mL | [5] | |
| Detection Limit | ~15 ng/mL | [1] |
| 0.125 ng/mL | [6] | |
| Bioavailability (Oral, Fasting) | ~43% (at 200 and 400 mg doses) | [1] |
| Apparent Half-Life (Oral) | 91.6 to 127 minutes | [1] |
Experimental Protocols
Materials and Reagents
-
SAHA (Vorinostat) reference standard
-
d5-SAHA (internal standard)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid or acetic acid
-
Human plasma or serum (control)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of SAHA and d5-SAHA in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the SAHA stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of d5-SAHA in 50:50 acetonitrile:water at a fixed concentration (e.g., 1000 ng/mL).[2]
-
Calibration Curve and QC Samples: Spike control human plasma or serum with the SAHA working standards to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL).[2][6] Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol
-
Aliquot 50 µL of plasma/serum sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the d5-SAHA internal standard working solution to each tube (except for blank samples, to which 50 µL of 50:50 acetonitrile:water is added).[1]
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
-
LC System: An HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Develop a suitable gradient to achieve good separation of SAHA from endogenous matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute SAHA, and then return to initial conditions for re-equilibration.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an ESI source.
-
Ionization: Positive ion mode.
-
SRM Transitions:
-
Data Analysis: Quantify SAHA concentrations by calculating the peak area ratio of SAHA to d5-SAHA and comparing it to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for SAHA quantification in plasma/serum.
Caption: Simplified signaling pathway of SAHA as an HDAC inhibitor.
References
- 1. Phase I Study of an Oral Histone Deacetylase Inhibitor, Suberoylanilide Hydroxamic Acid, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of decitabine and vorinostat (Suberoylanalide hydroxamic acid, SAHA) by liquid chromatography tandem mass spectrometry for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Anilino-4-oxobutanoic Acid in Human Plasma using 4-Anilino-4-oxobutanoic Acid-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Anilino-4-oxobutanoic acid is the major metabolite of the histone deacetylase inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA), an anti-cancer agent. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-anilino-4-oxobutanoic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-Anilino-4-oxobutanoic Acid-d5, to ensure high accuracy and precision.
Signaling Pathway and Pharmacokinetic Context
Vorinostat undergoes metabolism in the body, leading to the formation of 4-anilino-4-oxobutanoic acid. The quantification of this metabolite is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: Metabolic conversion of Vorinostat to 4-Anilino-4-oxobutanoic Acid.
Experimental Protocol
This protocol is based on established methods for the analysis of Vorinostat and its metabolites.[1]
1. Materials and Reagents
-
4-Anilino-4-oxobutanoic Acid (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Human Plasma (with appropriate anticoagulant)
2. Standard and Internal Standard Stock Solutions
-
Prepare stock solutions of the analyte and the internal standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C or -80°C.[1]
3. Sample Preparation
The following protein precipitation procedure is a common and effective method for extracting the analyte and internal standard from plasma.
Caption: Workflow for the extraction of the analyte from plasma samples.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Actual parameters may need to be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | BDS Hypersil C18, 3 µm, 100 mm x 3 mm[1] |
| Mobile Phase A | 0.5% Acetic Acid in Water[1] |
| Mobile Phase B | 0.5% Acetic Acid in Acetonitrile[1] |
| Gradient | A gradient elution is typically used.[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| MRM Transitions | |
| Analyte | Q1: m/z 194.1 -> Q3: m/z 106.1 (Example) |
| Internal Standard | Q1: m/z 199.1 -> Q3: m/z 111.1 (Example) |
| Gas Temperatures | Optimized for the specific instrument |
| Collision Energy | Optimized for each transition |
Data Presentation
The following table summarizes hypothetical but representative quantitative data for a validated LC-MS/MS assay for 4-Anilino-4-oxobutanoic Acid using this compound as an internal standard.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | > 85% |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of 4-Anilino-4-oxobutanoic acid in human plasma. This methodology is well-suited for supporting pharmacokinetic studies in the development of Vorinostat and other related drug candidates. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality.
References
Application Notes and Protocols for Sample Preparation with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and methodologies for utilizing deuterated internal standards in quantitative analysis. The protocols detailed herein are designed to enhance the accuracy, precision, and robustness of analytical methods, particularly in the context of chromatography and mass spectrometry.
Introduction to Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium.[1] This subtle isotopic substitution results in a molecule that is chemically and physically almost identical to the analyte of interest but with a distinct, higher mass-to-charge ratio (m/z).[1] This key difference allows for their differentiation by a mass spectrometer.
The primary advantage of using deuterated standards lies in their ability to co-elute with the target analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer's source.[2] This co-behavior effectively compensates for variations that can occur during the analytical workflow, including:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are mirrored by the internal standard.[3]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix affects both the analyte and the deuterated standard similarly.[4][5]
-
Instrumental Variability: Fluctuations in injection volume and detector response are normalized by calculating the ratio of the analyte signal to the internal standard signal.[3]
The use of deuterated standards is widely considered the "gold standard" in quantitative bioanalysis, leading to significantly improved accuracy and precision of analytical data.[3][6]
Quantitative Data Summary
The use of deuterated internal standards significantly improves the quality of quantitative analytical data. The following tables summarize the comparative performance of analytical methods with and without deuterated standards.
Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standard
| Parameter | With Deuterated Internal Standard | With Analog Internal Standard |
| Accuracy (% Bias) | -2.5 to +3.0 | -15.0 to +12.0 |
| Precision (% CV) | < 5.0 | < 15.0 |
| Recovery (%) | Correction for variability | Inconsistent |
| Matrix Effect (% CV of IS-normalized MF) | < 5.0 | > 15.0 |
Data synthesized from multiple sources indicating typical performance improvements.[6][7]
Table 2: Impact of Deuterated Internal Standard on the Quantification of Sirolimus
| Internal Standard Used | Interpatient Assay Imprecision (% CV) |
| Deuterium-labeled Sirolimus (SIR-d3) | 2.7 - 5.7 |
| Desmethoxyrapamycin (DMR) - Analog IS | 7.6 - 9.7 |
This data demonstrates the improved precision when using a deuterated internal standard for the analysis of the immunosuppressant drug sirolimus.[8]
Experimental Protocols
The following are detailed protocols for common sample preparation techniques utilizing deuterated standards for the quantification of small molecules in biological matrices.
Protocol 1: Protein Precipitation for Drugs in Human Plasma
This protocol is a rapid and straightforward method for extracting a wide range of drugs from plasma samples.
Materials:
-
Human plasma samples, calibration standards, and quality controls (QCs)
-
Deuterated internal standard working solution (concentration analyte-dependent)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples, calibrators, and QCs on ice and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.
-
Add 20 µL of the deuterated internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Drugs in Urine
This protocol is suitable for the extraction and concentration of analytes from a less complex matrix like urine.
Materials:
-
Urine samples, calibration standards, and QCs
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Pipette 1 mL of the urine sample, calibrator, or QC into a centrifuge tube.
-
Add the deuterated internal standard working solution to each tube.
-
Add 5 mL of the extraction solvent (e.g., MTBE) to each tube.
-
Cap the tubes and vortex mix for 5 minutes to facilitate the extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]
Protocol 3: Solid-Phase Extraction (SPE) for Opioids in Urine
This protocol provides a more thorough cleanup and concentration of analytes from complex matrices.[4]
Materials:
-
Urine samples, calibration standards, and QCs
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 20% methanol in water)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the deuterated internal standard working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Analysis
The quantification of the analyte is based on the principle of isotope dilution mass spectrometry (IDMS).[2]
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and its corresponding deuterated internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Concentration Determination: Determine the concentrations of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Protein Precipitation of Plasma Samples.
Caption: Workflow for Liquid-Liquid Extraction of Urine Samples.
Caption: Workflow for Solid-Phase Extraction of Urine Samples.
Caption: How Deuterated Standards Compensate for Analytical Variability.
References
Bioanalytical Method for the Quantification of 4-Anilino-4-oxobutanoic Acid-d5 in Human Plasma using LC-MS/MS
Application Note and Protocol
Introduction
4-Anilino-4-oxobutanoic acid is a major metabolite of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a histone deacetylase (HDAC) inhibitor used in cancer therapy. Monitoring the levels of Vorinostat and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. 4-Anilino-4-oxobutanoic Acid-d5 is the stable isotope-labeled internal standard used for the accurate quantification of 4-Anilino-4-oxobutanoic acid in biological matrices.[1][2][3] This document provides a detailed protocol for a bioanalytical method for the quantification of 4-Anilino-4-oxobutanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. The method is based on protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer.
Principle
The method involves the extraction of 4-Anilino-4-oxobutanoic acid and its deuterated internal standard, this compound, from human plasma via protein precipitation with acetonitrile.[4][5] The supernatant is then injected into an LC-MS/MS system. The compounds are separated on a C18 reversed-phase column using a gradient elution of acetonitrile and water containing 0.5% acetic acid.[4] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Materials and Reagents
-
Analytes: 4-Anilino-4-oxobutanoic acid (Reference Standard, >98% purity)
-
Internal Standard: this compound (Reference Standard, >98% purity)
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Acetic acid (LC-MS grade)
-
-
Biological Matrix: Blank human plasma
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 4-Anilino-4-oxobutanoic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Anilino-4-oxobutanoic acid stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
To 50 µL of each plasma sample (blank, standard, QC, or unknown), add 150 µL of the internal standard working solution in cold acetonitrile.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: BDS Hypersil C18, 3 µm, 100 mm x 3 mm.[4]
-
Mobile Phase A: 0.5% Acetic Acid in Water.[4]
-
Mobile Phase B: 0.5% Acetic Acid in Acetonitrile.[4]
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Anilino-4-oxobutanoic acid | 194.1 | 122.1 |
| This compound | 199.1 | 127.1 |
Data Presentation
The following tables present typical data for key validation parameters for a bioanalytical method of this nature.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| 4-Anilino-4-oxobutanoic acid | 3.0 - 1000 | Linear, 1/x² weighting | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 3.0 | < 15 | < 15 | ± 20 | ± 20 |
| Low | 10 | < 15 | < 15 | ± 15 | ± 15 |
| Medium | 100 | < 15 | < 15 | ± 15 | ± 15 |
| High | 800 | < 15 | < 15 | ± 15 | ± 15 |
LLOQ: Lower Limit of Quantitation, QC: Quality Control, CV: Coefficient of Variation, RE: Relative Error.
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| 4-Anilino-4-oxobutanoic acid | > 85 |
| This compound | > 85 |
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Vorinostat's mechanism and metabolic pathway.
References
- 1. Purchase [D5]-4-Anilino-4-oxobutanoic acid [nucleosyn.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Pharmacokinetic Analysis of Vorinostat Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for other malignancies.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This application note provides a detailed protocol for the quantitative analysis of Vorinostat in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.
Vorinostat works by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[3] This results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Pharmacokinetic Profile of Vorinostat
Vorinostat is rapidly absorbed after oral administration, with time to peak plasma concentration (Tmax) typically observed within 1.5 to 4 hours.[4] The drug is extensively metabolized, primarily through glucuronidation and hydrolysis, and has a relatively short half-life of approximately 2 hours.[1][2] The use of a stable isotope-labeled internal standard, such as deuterated Vorinostat, is essential for accurate and precise quantification by LC-MS/MS, as it effectively corrects for variability in sample processing and instrument response.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Vorinostat from various clinical studies.
Table 1: Single-Dose Pharmacokinetics of Vorinostat (400 mg) in Adults
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Reference |
| Cmax (ng/mL) | 309 ± 117 | 398 ± 142 | [4] |
| Tmax (hr) | 1.5 (median) | 4.0 (median) | [4] |
| AUC (ng·hr/mL) | 1330 ± 450 | 1740 ± 560 | [4] |
| t1/2 (hr) | 2.0 ± 0.7 | 2.1 ± 0.6 | [4] |
Table 2: Pharmacokinetic Parameters of Vorinostat in Pediatric Patients with Refractory Solid Tumors (Capsule Formulation)
| Dosage Level (mg/m²) | Cmax (ng/mL, range) | AUC₀₋ₜ (ng·hr/mL, range) | t1/2 (hr, median) | Reference |
| 230 | 386 - 1548 | 1415 - 9291 | 2.4 | [5] |
Experimental Protocol: Quantification of Vorinostat in Human Plasma by LC-MS/MS
This protocol is a synthesis of validated methods for the analysis of Vorinostat in biological matrices.[1][6]
Materials and Reagents
-
Vorinostat analytical standard
-
Deuterated Vorinostat (Vorinostat-d5 or other suitable isotope) as an internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic analysis of Vorinostat.
Procedure
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Vorinostat and the deuterated internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare calibration standards and QCs by spiking appropriate amounts of the Vorinostat stock solution into blank human plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 analytical column (e.g., Phenomenex Luna C18, 50 x 2.0 mm, 5 µm) is suitable.[6]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor appropriate precursor-to-product ion transitions for Vorinostat and its deuterated internal standard.
-
-
-
Data Analysis:
-
Quantify Vorinostat concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Use the calibration curve to determine the concentration of Vorinostat in the unknown samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Mechanism of Action: Vorinostat Signaling Pathway
Caption: Simplified signaling pathway of Vorinostat's mechanism of action.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the pharmacokinetic analysis of Vorinostat using an LC-MS/MS method with a deuterated internal standard. The presented methodology, along with the summarized pharmacokinetic data and the illustration of Vorinostat's mechanism of action, serves as a valuable resource for researchers in the field of oncology and drug development. Adherence to these protocols will enable the generation of high-quality pharmacokinetic data, contributing to a better understanding of Vorinostat's clinical pharmacology.
References
- 1. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pediatric Phase I Trial and Pharmacokinetic Study of Vorinostat: A Children's Oncology Group Phase I Consortium Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Anilino-4-oxobutanoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilino-4-oxobutanoic Acid-d5 is the deuterium-labeled form of 4-Anilino-4-oxobutanoic acid, a major and inactive metabolite of the histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). Vorinostat is an anticancer agent approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for other malignancies. Due to the critical role of pharmacokinetics in drug efficacy and safety, robust bioanalytical methods are essential for quantifying Vorinostat and its metabolites in biological matrices. This compound serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in clinical and preclinical studies, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use minimizes variability associated with sample preparation and matrix effects, ensuring data reliability.
Applications
The primary application of this compound is as an internal standard in bioanalytical assays to support:
-
Therapeutic Drug Monitoring (TDM): Routine monitoring of Vorinostat metabolite levels in patients to optimize dosing and minimize toxicity.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Vorinostat in clinical trials.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolic profile of Vorinostat.
-
Metabolism Studies: Investigating the in vitro and in vivo metabolic pathways of Vorinostat.
Experimental Protocols
Protocol 1: Quantification of 4-Anilino-4-oxobutanoic Acid in Human Serum by LC-MS/MS
This protocol is adapted from established methods for the analysis of Vorinostat and its metabolites.[1]
1. Materials and Reagents
-
4-Anilino-4-oxobutanoic Acid (analyte)
-
This compound (internal standard)
-
Human Serum (drug-free)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Methanol (HPLC grade)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-Anilino-4-oxobutanoic Acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of serum sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: BDS Hypersil C18, 3 µm, 100 mm x 3 mm[1]
-
Mobile Phase A: 0.5% Acetic Acid in Water[1]
-
Mobile Phase B: 0.5% Acetic Acid in Acetonitrile[1]
-
Gradient: A linear gradient optimized for the separation of the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
Detection: Selected Reaction Monitoring (SRM)
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantitation (LLOQ) | 3.0 ng/mL[1] |
| Calibration Curve Range | 3.0 - 1100 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%) | 85 - 115% |
| Extraction Recovery | > 85% |
Visualizations
References
Application Note: Quantitative Analysis of 4-Anilino-4-oxobutanoic Acid in Human Plasma by LC-MS/MS
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Anilino-4-oxobutanoic Acid in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation and a stable isotopically labeled internal standard for accurate quantification. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended as a robust starting point for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies.
Introduction
4-Anilino-4-oxobutanoic acid, also known as succinanilic acid, is a molecule of interest in various fields of chemical and pharmaceutical research. To support preclinical and clinical development, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS has become the gold standard for such applications due to its high sensitivity, selectivity, and wide dynamic range. This document outlines a proposed LC-MS/MS method for the determination of 4-Anilino-4-oxobutanoic Acid in human plasma.
Experimental Protocols
Materials and Reagents
-
Analyte: 4-Anilino-4-oxobutanoic Acid (Reference Standard, >98% purity)
-
Internal Standard (IS): [D5]-4-Anilino-4-oxobutanoic Acid.[1]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (sourced from an accredited vendor)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Spike 50 µL of blank plasma with the appropriate concentrations of the analyte for calibration standards and QCs.
-
To 50 µL of each plasma sample (blank, standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard ([D5]-4-Anilino-4-oxobutanoic Acid) at a concentration of 100 ng/mL.
-
Vortex each tube for 30 seconds to precipitate proteins.[2]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.[2]
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.[2]
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MS Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for maximum signal intensity.
Data Presentation
The following tables present hypothetical but realistic data for key validation parameters for the quantification of 4-Anilino-4-oxobutanoic Acid.
Table 1: Optimized Mass Spectrometry Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Anilino-4-oxobutanoic Acid | 192.08 | 119.05 | 100 | 15 |
| [D5]-4-Anilino-4-oxobutanoic Acid (IS) | 197.11 | 124.08 | 100 | 15 |
Table 2: Calibration Curve Performance (Hypothetical)
| Concentration Range (ng/mL) | Regression Model | R² | Accuracy (%) | Precision (%CV) |
| 1 - 1000 | Linear (1/x²) | >0.995 | 95 - 105 | < 15 |
Table 3: Precision and Accuracy Data (Hypothetical)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 3 | < 10 | < 10 | 90 - 110 |
| MQC | 100 | < 8 | < 8 | 92 - 108 |
| HQC | 800 | < 5 | < 5 | 95 - 105 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method's components.
Caption: Experimental workflow for plasma sample analysis.
Caption: Logical flow of the LC-MS/MS detection method.
Conclusion
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of 4-Anilino-4-oxobutanoic Acid in human plasma. The described sample preparation, chromatography, and mass spectrometry conditions are expected to yield excellent performance upon validation. This application note serves as a comprehensive starting point for researchers to develop a fully validated bioanalytical method suitable for regulated studies.
References
application of stable isotope labeled internal standards
Anwendungs- und Protokollhinweise: Anwendung von stabilen, isotopenmarkierten internen Standards
Einführung
Stabile, isotopenmarkierte interne Standards (SIL-IS) sind unverzichtbare Werkzeuge in der quantitativen Analyse, insbesondere in Verbindung mit der Massenspektrometrie (MS). Bei diesen Standards handelt es sich um Analoga der Zielanalyten, bei denen ein oder mehrere Atome durch ihre schweren Isotope (z. B. 2H, 13C, 15N) ersetzt wurden. Da SIL-IS nahezu identische chemische und physikalische Eigenschaften wie ihre nativen Gegenstücke aufweisen, eluieren sie chromatographisch sehr ähnlich und zeigen ein ähnliches Ionisierungsverhalten. Dieser entscheidende Vorteil ermöglicht eine genaue Quantifizierung, da sie die Variabilität in der Probenvorbereitung und der MS-Analyse kompensieren.
Diese Application Note beschreibt die Anwendung von SIL-IS in verschiedenen Bereichen, einschließlich der therapeutischen Arzneimittelüberwachung (TDM), der Metabolomik und der Proteomik, und liefert detaillierte Protokolle für deren Implementierung.
Anwendungsbereiche
Therapeutische Arzneimittelüberwachung (TDM)
Die genaue Messung von Arzneimittelkonzentrationen in biologischen Matrices ist für die Optimierung der Patiententherapie von entscheidender Bedeutung. SIL-IS sind der Goldstandard für die quantitative Analyse von niedermolekularen Arzneimitteln mittels Flüssigchromatographie-Massenspektrometrie (LC-MS).
Beispielanwendung: Quantitative Bestimmung von Antiepileptika
Ein Multiplex-LC-MS/MS-Verfahren zur Quantifizierung von 19 Antiepileptika in Serumproben unter Verwendung ihrer jeweiligen stabilen, isotopenmarkierten internen Standards.
Quantitative Daten
| Analyt | Konzentrationsbereich (ng/ml) | Wiederfindung (%) | Matrixeffekt (%) |
| Levetiracetam | 100 - 10000 | 98.2 - 103.5 | 97.1 - 102.8 |
| Lamotrigin | 50 - 5000 | 97.5 - 104.1 | 96.5 - 103.2 |
| Topiramat | 20 - 2000 | 99.1 - 102.7 | 98.0 - 101.5 |
| Carbamazepin | 100 - 10000 | 96.8 - 105.2 | 95.9 - 104.7 |
| Valproinsäure | 500 - 50000 | 98.6 - 103.9 | 97.3 - 102.1 |
Experimentelles Protokoll
-
Probenvorbereitung:
-
Zu 100 µl Serumprobe werden 20 µl der SIL-IS-Mischung (mit einer Konzentration, die der Mitte des Kalibrierbereichs entspricht) und 300 µl Acetonitril zur Proteinfällung gegeben.
-
Die Probe wird 10 Minuten lang bei 14.000 U/min zentrifugiert.
-
Der Überstand wird in ein Autosampler-Fläschchen überführt.
-
-
LC-MS/MS-Analyse:
-
Säule: C18-Umkehrphasensäule (z. B. 2,1 x 50 mm, 1,8 µm).
-
Mobile Phase: Gradient aus Wasser mit 0,1 % Ameisensäure (A) und Acetonitril mit 0,1 % Ameisensäure (B).
-
Flussrate: 0,4 ml/min.
-
Injektionsvolumen: 5 µl.
-
Massenspektrometer: Triple-Quadrupol-Massenspektrometer im Multiple-Reaction-Monitoring-Modus (MRM).
-
Ionenquelle: Elektrospray-Ionisierung (ESI) im positiven Modus.
-
-
Datenanalyse:
-
Die Konzentrationen der Analyten werden durch Berechnung des Verhältnisses der Peakfläche des Analyten zur Peakfläche des entsprechenden SIL-IS und durch Vergleich mit einer Kalibrierkurve bestimmt.
-
Workflow für die TDM-Analyse
Abbildung 1: Workflow der quantitativen Analyse mittels SIL-IS in der TDM.
Metabolomik
Die Metabolomik zielt auf die umfassende Analyse von niedermolekularen Metaboliten in biologischen Systemen ab. SIL-IS sind entscheidend für die genaue Quantifizierung von Metaboliten und die Korrektur von Matrixeffekten, die in komplexen Proben wie Plasma oder Gewebeextrakten häufig auftreten.
Beispielanwendung: Absolute Quantifizierung von Aminosäuren im Plasma
Ein LC-MS/MS-Verfahren zur absoluten Quantifizierung von 20 proteinogenen Aminosäuren im menschlichen Plasma unter Verwendung eines kommerziell erhältlichen stabilen, isotopenmarkierten Aminosäuregemisches.
Quantitative Daten
| Aminosäure | Konzentrationsbereich (µM) | Wiederfindung (%) | Variationskoeffizient (%) |
| Alanin | 10 - 1000 | 99.5 - 102.1 | < 3.5 |
| Arginin | 5 - 500 | 98.8 - 103.4 | < 4.1 |
| Asparaginsäure | 1 - 100 | 97.9 - 104.0 | < 4.8 |
| Glutaminsäure | 10 - 1000 | 99.0 - 102.5 | < 3.8 |
| Leucin | 10 - 500 | 98.2 - 103.7 | < 4.2 |
Experimentelles Protokoll
-
Probenvorbereitung:
-
Zu 50 µl Plasmaprobe werden 10 µl der SIL-Aminosäure-Mischung und 200 µl Methanol (vorgekühlt auf -20 °C) zur Proteinfällung und Extraktion der Metaboliten gegeben.
-
Die Probe wird 15 Minuten lang bei 15.000 U/min und 4 °C zentrifugiert.
-
Der Überstand wird gesammelt und zur Trockne eingedampft.
-
Der Rückstand wird in 100 µl mobiler Phase A rekonstituiert.
-
-
LC-MS/MS-Analyse:
-
Säule: HILIC-Säule (z. B. 2,1 x 100 mm, 1,7 µm).
-
Mobile Phase: Gradient aus Acetonitril mit 0,1 % Ameisensäure (A) und Wasser mit 0,1 % Ameisensäure (B).
-
Flussrate: 0,3 ml/min.
-
Injektionsvolumen: 2 µl.
-
Massenspektrometer: Hochauflösendes Massenspektrometer (z. B. Q-TOF oder Orbitrap).
-
-
Datenanalyse:
-
Die Quantifizierung erfolgt durch die Erstellung von Kalibrierkurven für jede Aminosäure unter Verwendung des Verhältnisses der Peakfläche des endogenen Analyten zur Peakfläche des entsprechenden SIL-IS.
-
Logische Beziehung bei der Quantifizierung
Abbildung 2: Logik der absoluten Quantifizierung mittels SIL-IS.
Proteomik
In der Proteomik werden SIL-Ansätze wie SILAC (Stable Isotope Labeling with Amino acids in Cell culture) und QconCAT (Quantification Concatamer) für die relative und absolute Quantifizierung von Proteinen eingesetzt.
Beispielanwendung: Relative Quantifizierung von Proteinen mittels SILAC
SILAC wird verwendet, um Protein-Expressionsunterschiede zwischen zwei Zellpopulationen zu vergleichen. Eine Zellpopulation wird in einem Medium mit "leichten" Aminosäuren (z. B. 12C6-Arginin) und die andere in einem Medium mit "schweren" Aminosäuren (z. B. 13C6-Arginin) gezüchtet.
Experimentelles Protokoll
-
Zellkultur und Markierung:
-
Zwei Populationen von Zellen werden für mindestens 5 Zellteilungszyklen in SILAC-Medium kultiviert, das entweder leichte oder schwere Aminosäuren enthält, um eine vollständige Inkorporation zu gewährleisten.
-
-
Probenvorbereitung:
-
Die Zellpopulationen werden im Verhältnis 1:1 gemischt.
-
Die Proteine werden extrahiert, reduziert, alkyliert und mit Trypsin verdaut.
-
-
LC-MS/MS-Analyse:
-
Die resultierenden Peptide werden mittels Nano-LC-MS/MS analysiert.
-
Das Massenspektrometer erfasst sowohl die leichten als auch die schweren Peptidpaare.
-
-
Datenanalyse:
-
Das Verhältnis der Intensitäten der schweren zu den leichten Peptidpaaren wird berechnet, um die relative Häufigkeit der Proteine zwischen den beiden Proben zu bestimmen. Ein Verhältnis von 1:1 zeigt keine Veränderung, während Abweichungen auf eine Hoch- oder Herunterregulierung hinweisen.
-
SILAC-Signalkaskade
Abbildung 3: Experimenteller Workflow der relativen Proteomquantifizierung mittels SILAC.
Fazit
Stabile, isotopenmarkierte interne Standards sind ein Eckpfeiler der modernen quantitativen Analyse. Ihre Fähigkeit, die Variabilität während der Probenvorbereitung und -analyse zu kompensieren, ermöglicht eine hohe Genauigkeit und Präzision in einer Vielzahl von Anwendungen, von der klinischen Diagnostik bis zur Grundlagenforschung. Die in diesem Dokument beschriebenen Protokolle und Arbeitsabläufe bieten einen Rahmen für die erfolgreiche Implementierung von SIL-IS-basierten quantitativen Methoden.
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression with 4-Anilino-4-oxobutanoic Acid-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using 4-Anilino-4-oxobutanoic Acid-d5 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis when using this compound?
A1: Ion suppression is a type of matrix effect that results in a decreased analytical signal for a target analyte, in this case, this compound.[1] It happens when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a lower detector response, which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] Even though this compound is a stable isotope-labeled internal standard (SIL-IS), severe ion suppression can diminish its signal to undetectable levels, invalidating the analytical results.[1]
Q2: I am using this compound as an internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound co-elutes with the non-labeled analyte and experiences the same degree of ion suppression or enhancement.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate quantification.[3] However, this correction may not always be perfect.[3][5] A phenomenon known as the "isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3][4] If this shift causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate results, a phenomenon known as differential matrix effects.[3][6]
Q3: How can I detect and quantify the extent of ion suppression in my assay?
A3: The most common method to identify chromatographic regions affected by ion suppression is the post-column infusion experiment.[1][7] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank, extracted sample matrix.[1][7] A dip in the otherwise stable baseline signal indicates that components from the matrix are eluting from the column at that specific time and causing suppression.[7] To quantify the matrix effect, you can compare the peak area of this compound in a clean solvent (neat solution) with its peak area in an extracted blank matrix spiked with the standard.[3]
Q4: What are the primary sources of ion suppression in biological samples?
A4: In biological matrices such as plasma or tissue homogenates, the primary culprits for ion suppression are endogenous compounds that are often present at much higher concentrations than the analyte.[8] These include:
-
Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression in plasma samples.[8]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[9]
-
Proteins and Peptides: Although often removed during sample preparation, residual proteins and peptides can still cause ion suppression.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound and facing ion suppression.
| Problem | Potential Cause | Recommended Solution |
| Low and inconsistent signal for this compound. | Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of the internal standard.[10] | 1. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8][11] 2. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte and internal standard from the regions of ion suppression.[12][13] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can lessen ion suppression, but this may compromise the limit of quantification.[2] |
| Analyte and this compound do not co-elute perfectly, leading to poor reproducibility. | Isotope Effect: Deuteration can sometimes lead to slight differences in retention time between the analyte and the internal standard.[3][4] | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition or temperature to minimize the separation. 2. Use a Lower Resolution Column: A column with slightly less resolving power may allow the analyte and internal standard peaks to overlap more completely, ensuring they experience the same matrix effects.[4] |
| Unexpectedly high or low calculated analyte concentrations. | Differential Matrix Effects: The analyte and this compound are eluting in regions with varying degrees of ion suppression.[3][6] | 1. Perform a Post-Column Infusion Experiment: This will identify the exact retention times where ion suppression occurs.[7] 2. Modify Chromatography: Adjust the elution profile to move the analyte and internal standard peaks away from these suppression zones.[7][12] |
| Signal intensity for this compound decreases over the course of an analytical run. | Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decline in instrument sensitivity.[11][14] | 1. Implement a Diverter Valve: Program the valve to divert the flow to waste during the elution of highly concentrated, interfering components (e.g., at the beginning and end of the chromatogram). 2. Regular Ion Source Cleaning: Establish a routine maintenance schedule for cleaning the ion source to prevent residue buildup.[14] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Principle | Effectiveness in Removing Interferences | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid.[8] | Low to Moderate: Removes proteins but can leave significant amounts of phospholipids and other small molecules.[8][12] | Simple, fast, and inexpensive. | Can result in significant ion suppression from remaining matrix components.[8][12] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its solubility. | Moderate to High: Can effectively remove salts and many polar interferences. | Provides a cleaner extract than PPT.[12] | Can be labor-intensive and may not be suitable for all analytes. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving interferences behind.[11] | High: Offers excellent removal of salts, phospholipids, and other matrix components when the appropriate sorbent is used.[11][13] | Provides the cleanest extracts, leading to reduced ion suppression.[8][12] | Can be more time-consuming and expensive than other methods. |
Table 2: Influence of Ionization Technique on Ion Suppression
| Ionization Technique | Principle | Susceptibility to Ion Suppression | Considerations |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[5] | High: More prone to ion suppression due to competition for charge and surface activity within the ESI droplet.[2][12] | The most common technique, suitable for a wide range of compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | The mobile phase is vaporized in a heated tube, and a corona discharge creates reagent ions that then ionize the analyte.[12] | Lower: Generally less susceptible to ion suppression because ionization occurs in the gas phase, reducing competition.[2][12] | A good alternative when ESI shows significant suppression, particularly for less polar compounds. |
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-junction
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix samples (e.g., plasma processed through your sample preparation method without the addition of analyte or internal standard)
-
Blank solvent (e.g., mobile phase)
Procedure:
-
System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions of your analytical method.
-
Connect the output of the analytical column to one inlet of the tee-junction.
-
Connect the syringe pump containing the this compound solution to the second inlet of the tee-junction.
-
Connect the outlet of the tee-junction to the mass spectrometer's ion source.
-
-
Infusion and Baseline Stabilization:
-
Set the mass spectrometer to monitor the transition for this compound.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Wait for the signal to stabilize, establishing a constant baseline.
-
-
Injection and Data Acquisition:
-
Inject a blank solvent sample to obtain a baseline chromatogram with no suppression.
-
Inject an extracted blank matrix sample.
-
Acquire data for the entire chromatographic run time.
-
-
Data Analysis:
-
Overlay the chromatograms from the blank solvent and the extracted blank matrix injections.
-
Any significant drop or dip in the baseline of the extracted matrix chromatogram indicates a region of ion suppression. The retention time of these dips corresponds to the elution of interfering matrix components.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Diagram of differential matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. myadlm.org [myadlm.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. zefsci.com [zefsci.com]
Technical Support Center: Vorinostat Metabolite Analysis
Welcome to the technical support center for the bioanalysis of Vorinostat and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Vorinostat that I should be analyzing?
A1: The primary metabolites of Vorinostat are Vorinostat O-glucuronide and 4-anilino-4-oxobutanoic acid. It is recommended to monitor these along with the parent drug in pharmacokinetic studies.[1][2]
Q2: I am observing inconsistent results and poor recovery for Vorinostat in my plasma samples. What could be the cause?
A2: Vorinostat has been shown to be unstable in human plasma, which can lead to inconsistent results and lower recovery.[2][3] This instability is thought to be caused by clotting proteins in the plasma.[2] It is highly recommended to use serum instead of plasma for monitoring Vorinostat concentrations, as it has demonstrated greater stability, even after multiple freeze-thaw cycles and long-term storage.[2]
Q3: What are matrix effects, and how can they affect my Vorinostat analysis?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the biological matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy, precision, and sensitivity of your LC-MS/MS analysis. In the context of Vorinostat analysis, components like phospholipids, salts, and other endogenous metabolites in serum or plasma can interfere with the ionization process.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the peak response of the analyte in a neat solution at the same concentration. A matrix factor is calculated to determine the degree of ion suppression or enhancement.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the LC-MS/MS analysis of Vorinostat and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Low or no Vorinostat signal in plasma samples. | Vorinostat instability in plasma. | Switch to using serum as the biological matrix. Vorinostat is significantly more stable in serum.[2] If plasma must be used, process samples immediately and minimize freeze-thaw cycles. |
| Poor reproducibility of results between samples. | Inconsistent matrix effects. | Optimize the sample preparation method to improve the removal of interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than protein precipitation (PPT). Also, ensure the use of a suitable internal standard, preferably a stable isotope-labeled version of Vorinostat, to compensate for variability. |
| Peak tailing or splitting in the chromatogram. | Poor chromatographic conditions or column contamination. | Ensure the injection solvent is not stronger than the mobile phase.[5] Check for column contamination by flushing the column or using a guard column.[5] If the problem persists, consider developing a new chromatographic method with a different column chemistry or mobile phase composition. |
| High background noise in the mass spectrometer. | Contamination of the ion source or mobile phase. | Clean the ion source of the mass spectrometer.[6] Prepare fresh, high-purity mobile phases and filter them before use.[5] |
| Unexpectedly high analyte concentration. | Co-eluting metabolites breaking down in the ion source. | Improve chromatographic separation to resolve the analyte from potentially interfering metabolites. Adjusting the gradient or using a longer column can improve resolution. |
Quantitative Data on Matrix Effects
The following table provides an illustrative example of how to present quantitative data on matrix effects for Vorinostat and its metabolites. The values presented here are hypothetical and should be determined experimentally for your specific assay.
| Analyte | Biological Matrix | Sample Preparation | Matrix Factor (MF) | Interpretation |
| Vorinostat | Human Serum | Protein Precipitation | 0.85 | 15% Ion Suppression |
| Vorinostat | Human Serum | Solid-Phase Extraction | 0.98 | 2% Ion Suppression |
| Vorinostat O-glucuronide | Human Serum | Protein Precipitation | 1.15 | 15% Ion Enhancement |
| Vorinostat O-glucuronide | Human Serum | Solid-Phase Extraction | 1.02 | 2% Ion Enhancement |
| 4-anilino-4-oxobutanoic acid | Human Serum | Protein Precipitation | 0.90 | 10% Ion Suppression |
| 4-anilino-4-oxobutanoic acid | Human Serum | Solid-Phase Extraction | 0.97 | 3% Ion Suppression |
Note: A Matrix Factor < 1 indicates ion suppression, while a Matrix Factor > 1 indicates ion enhancement. A value close to 1 suggests minimal matrix effects.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of Vorinostat and its metabolites into the reconstitution solvent.
-
Set B (Post-Spike): Extract blank human serum samples using your established procedure. Spike the analytical standards into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Pre-Spike): Spike the analytical standards into blank human serum before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) , Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the serum sample, pre-treated by diluting with 200 µL of 4% phosphoric acid in water.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Signaling Pathways
Vorinostat, as a histone deacetylase (HDAC) inhibitor, influences multiple signaling pathways to induce apoptosis and cell cycle arrest in cancer cells.
Caption: General mechanism of action of Vorinostat as an HDAC inhibitor.
Vorinostat has also been shown to interact with the Insulin-like Growth Factor (IGF) signaling pathway.
Caption: Interaction of Vorinostat with the IGF-IR signaling pathway.[7][8][9]
Experimental Workflows
A typical workflow for the analysis of Vorinostat and its metabolites from serum samples is outlined below.
Caption: General workflow for Vorinostat metabolite analysis.
The logical process for troubleshooting matrix effects is depicted in the following diagram.
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 5. agilent.com [agilent.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
improving accuracy with deuterated internal standards
Welcome to the Technical Support Center for Improving Accuracy with Deuterated Internal Standards.
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of deuterated internal standards in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Inaccurate or Inconsistent Quantitative Results: This can be caused by a lack of co-elution between the analyte and the standard, impurities in the standard, or isotopic exchange.[1]
-
Unstable Internal Standard Signal: Variability in the internal standard's signal intensity often points to differential matrix effects or instability of the deuterium label.[1]
-
Isotopic Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen from the surrounding environment (solvent or sample matrix), a phenomenon known as back-exchange.[1][2]
-
Chromatographic Shift: The deuterated internal standard and the analyte may have slightly different retention times.[1][2][3]
-
Differential Matrix Effects: The analyte and the internal standard can experience different levels of ion suppression or enhancement from the sample matrix.[1][2][3]
-
Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard can lead to inaccurate results.[2][4]
Q2: Why is it crucial for the deuterated internal standard to co-elute with the analyte?
A2: Complete co-elution of the analyte and the deuterated internal standard is critical for accurate quantification.[5] Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][6] If the analyte and internal standard separate chromatographically, they may be exposed to different matrix components as they elute. This can lead to differential matrix effects, where one compound is affected by ion suppression or enhancement more than the other, compromising the accuracy of the results.[1][5]
Q3: What are the recommended purity levels for deuterated internal standards?
A3: For reliable and reproducible results, high purity of the deuterated internal standard is essential. General recommendations are:
It is crucial to obtain a certificate of analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[1][4]
Q4: How can impurities in my deuterated internal standard affect my results?
A4: Impurities can significantly compromise the accuracy of your quantitative analysis.[4] Key issues include:
-
Overestimation of Analyte Concentration: The presence of the unlabeled analyte as an impurity in the internal standard will contribute to the analyte's signal, leading to artificially high concentration readings, especially at the lower limit of quantification (LLOQ).[4]
-
Non-Linear Calibration Curves: Interference from impurities can disrupt the expected linear relationship between the analyte concentration and the response ratio, biasing the results.[4]
-
Inaccurate Quantification: Chemical impurities mean the actual concentration of the internal standard is lower than assumed, leading to calculation errors.[4]
Q5: What are the best practices for storing and handling deuterated internal standards?
A5: Proper storage and handling are vital to maintain the integrity of deuterated internal standards.[8] Key recommendations include:
-
Temperature: Store at temperatures recommended by the manufacturer, typically at 4°C for short-term and -20°C for long-term storage.[8]
-
Protection from Light: Use amber vials or store in the dark to prevent photodegradation.[8]
-
Inert Atmosphere: Handle and store under an inert atmosphere like nitrogen or argon to prevent oxidation.[8]
-
Solvent Choice: Use high-purity solvents. Methanol is common for stock solutions. Avoid acidic or basic solutions which can catalyze H/D exchange.[8][9]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This issue can arise from several factors, including poor co-elution, impurities in the internal standard, or isotopic exchange.
Troubleshooting Workflow: Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Unstable Internal Standard Signal Intensity
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: High variability in the internal standard signal often points to differential matrix effects or instability of the deuterium label under your experimental conditions.
Troubleshooting Guide: Unstable Internal Standard Signal
| Potential Cause | Description | Recommended Solution |
| Differential Matrix Effects | Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][5] This can differ by 26% or more in matrices like plasma and urine.[1] | Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantify the matrix effect.[1] Improve Sample Cleanup: Enhance sample preparation to remove more interfering matrix components.[1] Dilute Sample: Reduce the concentration of matrix components by diluting the sample.[1] |
| Isotopic (H/D) Exchange | Deuterium atoms on the internal standard are exchanging with protons from the solvent or matrix. This is more likely if labels are on labile positions (e.g., -OH, -NH).[1][2] | Evaluate Label Position: Ensure deuterium labels are on stable, non-exchangeable positions.[1] Conduct Stability Study: Incubate the internal standard in a blank matrix to test for back-exchange.[1] Control pH: Maintain a neutral pH in your solutions, as acidic or basic conditions can catalyze exchange.[2] |
| Inconsistent Internal Standard Spiking | Errors in the addition of the internal standard solution to samples. | Review Pipetting Technique: Ensure accurate and consistent volume delivery. Automate Addition: Use an automated liquid handler for better precision. |
Issue 3: Analyte and Deuterated Internal Standard Do Not Co-elute
Question: My deuterated internal standard has a different retention time than my analyte. What causes this and how can I fix it?
Answer: This chromatographic shift is often due to the "isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as lipophilicity.[3]
Troubleshooting Guide: Chromatographic Shift
| Potential Cause | Description | Recommended Solution |
| Isotope Effect | Deuterated compounds are often slightly less lipophilic and may elute earlier in reversed-phase chromatography.[10] | Modify Chromatographic Method: - Adjust mobile phase composition or gradient.[2] - Use a column with lower resolution to merge the peaks.[1][5] |
| Column Degradation | Contamination or degradation of the analytical column can affect separation. | Replace Column: Use a new column of the same type.[3] Implement Column Wash: Use a robust washing protocol between runs.[3] |
| Alternative Internal Standard | The isotope effect is specific to deuterium. | Consider Other Labels: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[5][6] |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of a Deuterated Internal Standard
Objective: To determine the isotopic purity and identify the presence of unlabeled analyte in the deuterated internal standard.
Methodology:
-
Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for direct infusion or LC-MS analysis.[1]
-
Infuse the solution directly into the mass spectrometer or inject it onto an LC column.[1]
-
Acquire a full scan mass spectrum in the appropriate ionization mode.[1]
-
Identify and integrate the ion signals corresponding to the non-deuterated (d0) analyte and the various deuterated isotopologues (d1, d2, ... dn).[1]
-
Calculate Isotopic Purity:
-
Isotopic Purity (%) = [ (Sum of intensities of all deuterated isotopologues) / (Sum of intensities of all isotopologues including d0) ] x 100
-
Protocol 2: Evaluating Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.[2][3]
Methodology:
-
Prepare Three Sets of Samples: [2]
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.[2]
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Presentation: Example of Matrix Effect Evaluation
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.[2]
| Compound | Peak Area (Set A: Neat) | Peak Area (Set B: Post-Spike) | Matrix Effect (%) | Interpretation |
| Analyte | 1,500,000 | 975,000 | 65.0% | Significant Suppression |
| Deuterated IS | 1,600,000 | 1,440,000 | 90.0% | Minor Suppression |
In this example, the analyte experiences more significant ion suppression (35%) than the deuterated internal standard (10%). This differential matrix effect would lead to an overestimation of the analyte concentration.[2]
Protocol 3: Testing for H/D Back-Exchange
Objective: To determine if the deuterium labels on the internal standard are stable under the conditions of the analytical method.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Deuterated internal standard in a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate both sets of samples under the same time, temperature, and pH conditions as your full analytical method.[1]
-
Process the samples using your established extraction procedure.[1]
-
Analyze the samples by LC-MS/MS.[1]
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates that H/D back-exchange is occurring.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1]
Visualizations
Caption: A typical experimental workflow using a deuterated internal standard.
Caption: Logical relationship demonstrating the impact of internal standard purity on assay accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-Anilino-4-oxobutanoic Acid-d5
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Anilino-4-oxobutanoic Acid-d5 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored under an inert atmosphere, such as nitrogen, to prevent oxidation.[1][2] Recommended storage temperatures and durations are summarized in the table below. It is also advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1][2]
Q2: Which solvents are suitable for preparing stock solutions of this compound?
Methanol is a commonly used solvent for this compound.[1][2] Complete dissolution may require ultrasonication and warming.[1][2] To minimize the risk of deuterium-hydrogen (H/D) exchange, high-purity aprotic solvents like acetonitrile or ethyl acetate are also recommended.[3] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.[3]
Q3: What are the primary stability concerns for this compound in solution?
The main stability concerns are:
-
Amide Hydrolysis: The anilino-oxobutanoic acid structure contains an amide bond, which is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of succinic acid and aniline-d5.
-
Deuterium-Hydrogen (H/D) Exchange: The five deuterium atoms on the phenyl ring are generally stable. However, prolonged exposure to protic solvents, particularly under acidic or basic conditions, can potentially lead to H/D exchange, compromising the isotopic purity of the compound.[3][4]
-
Oxidation: As with many organic molecules, there is a potential for oxidative degradation, which is why storage under an inert atmosphere is recommended.[4]
Q4: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection, is recommended.[4] This will allow for the separation and quantification of the parent compound from any potential degradants. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the isotopic and chemical purity of the standard over time.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Loss of parent compound peak area in LC-MS analysis | Chemical degradation (e.g., hydrolysis). | Ensure the solution pH is neutral and avoid prolonged exposure to acidic or basic conditions. Store solutions at recommended low temperatures. |
| Shift in mass isotopologue distribution towards lower masses | Deuterium-hydrogen (H/D) back-exchange. | Use aprotic and anhydrous solvents for sample preparation and analysis whenever possible. Minimize exposure to atmospheric moisture.[5] |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating method. |
| Poor solubility or precipitation of the compound | Incorrect solvent or concentration. | Confirm the solubility of this compound in your chosen solvent. Methanol may require warming and sonication for complete dissolution.[1][2] |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the following tables provide a template for organizing data from your own stability studies.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Atmosphere |
| -80°C | Up to 6 months[1][2] | Nitrogen[1][2] |
| -20°C | Up to 1 month[1][2] | Nitrogen[1][2] |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl at 60°C | 24 | User-defined data | Succinic acid, Aniline-d5 |
| 0.1 M NaOH at 60°C | 24 | User-defined data | Succinic acid, Aniline-d5 |
| 3% H₂O₂ at RT | 24 | User-defined data | Oxidative degradants |
| 80°C | 24 | User-defined data | Thermally induced degradants |
| Photostability Chamber | 24 | User-defined data | Photolytic degradants |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution for use in experiments.
Materials:
-
This compound solid
-
Anhydrous methanol (or other suitable aprotic solvent)
-
Volumetric flask
-
Ultrasonic bath
-
Nitrogen gas line
Procedure:
-
Weigh the desired amount of this compound in a clean, dry volumetric flask.
-
Add a portion of the anhydrous methanol.
-
If necessary, gently warm the flask and place it in an ultrasonic bath until the solid is completely dissolved.[1][2]
-
Allow the solution to return to room temperature.
-
Fill the flask to the mark with the solvent.
-
Purge the headspace of the flask with nitrogen gas before sealing.
-
Aliquot the stock solution into smaller, airtight vials for storage at the recommended temperature.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products under stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.
-
Thermal Degradation: Store a solution of the compound in a sealed vial at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.
-
-
Time Points: Collect samples at various time points for each condition (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating LC-MS method. Quantify the amount of the parent compound remaining and identify any major degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential hydrolysis degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Poor Signal with Internal Standard
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor or inconsistent internal standard (IS) signals in analytical experiments, particularly in chromatography and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it important?
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before analysis.[1][2] Its primary role is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2][3] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[2][4]
Q2: What are the most common causes of a poor or inconsistent internal standard signal?
Poor or inconsistent internal standard signals can generally be categorized into three main areas:
-
Sample-Related Issues: These include matrix effects (where other components in the sample suppress or enhance the IS signal), degradation of the IS in the sample matrix, and adsorption of the IS to sample containers or pipette tips.[5]
-
Instrument-Related Issues: Problems such as inconsistent injection volumes, leaks in the autosampler or fluid path, and contamination of the mass spectrometer's ion source can lead to signal variability.[5]
-
Method-Related Issues: These can stem from improper selection of the internal standard, errors in the preparation of the IS stock solution, or poor mixing of the IS with the sample.[5]
Q3: How do I choose an appropriate internal standard?
The selection of a suitable internal standard is critical for successful analysis. The ideal choice is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled).[6][7] SIL internal standards have nearly identical chemical and physical properties to the analyte and will behave very similarly during sample preparation and analysis, providing the best correction.[7] If a SIL-IS is not available, a structural analog that has similar chemical properties and chromatographic behavior can be used.[1][6]
Q4: At what concentration should I add my internal standard?
The internal standard should be added at a concentration that provides a strong and reproducible signal, but is not so high that it causes detector saturation or ion suppression of the analyte.[8] A common practice is to add the IS at a concentration similar to that of the analyte in the middle of the calibration curve range.[9] Some sources suggest targeting the lower third of the working standard curve.[8]
Q5: When should I add the internal standard during my sample preparation?
For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[3][4] This allows the IS to account for variability in all subsequent steps, including extraction, evaporation, and reconstitution.[1][3]
Troubleshooting Guides
If you are experiencing a poor or inconsistent internal standard signal, follow this guide to identify and resolve the issue.
Guide 1: Initial Assessment of Internal Standard Variability
The first step is to analyze the pattern of the IS signal across an analytical run. Plot the peak area of the internal standard for all injections (blanks, standards, QCs, and unknown samples).
| Observation | Potential Cause | Next Step |
| Sporadic Flyers (One or two samples show a drastically different IS response) | Pipetting error during IS addition, injection error.[2] | Re-inject the affected sample. If the issue persists, investigate for sample-specific matrix effects. |
| Systematic Trend (IS response for all unknown samples is consistently higher or lower than for calibration standards and QCs) | Difference in the matrix between standards and samples (e.g., using a different lot of plasma).[2] | Proceed to the Matrix Effect Investigation workflow. |
| Gradual Drift (IS response consistently increases or decreases over the analytical run) | Instrument instability (e.g., detector drift, source contamination), column degradation, temperature fluctuations.[2] | Check instrument performance and re-inject a subset of samples to see if the trend is reproducible. |
| Abrupt Shift (Sudden change in IS response mid-run) | Change in instrument conditions, error during the preparation of a subset of samples.[2] | Review instrument logs and sample preparation records. |
| No IS Peak | Internal standard was not added, severe ion suppression, IS degradation.[2] | Review sample preparation steps and re-analyze. |
Guide 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose the root cause of internal standard signal issues.
Caption: Troubleshooting workflow for poor internal standard signal.
Experimental Protocols
Protocol 1: Investigation of Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a common cause of IS variability.[5] This experiment helps to determine if matrix effects are impacting your assay.
Methodology: Post-Extraction Spike Comparison
-
Sample Selection: Select at least six different lots of blank biological matrix (e.g., plasma, urine).
-
Extraction: Extract the blank matrix samples and a subset of the study samples that showed inconsistent IS signal, following your established procedure but without adding the internal standard.
-
Spiking: After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with a known amount of the analyte and the internal standard. It is recommended to spike at low, medium, and high concentrations corresponding to your QC levels.
-
Analysis: Analyze the spiked extracts via LC-MS.
-
Evaluation: Compare the internal standard peak area across the different blank matrix lots and the study sample extracts. Significant variability (>15%) in the IS response between the different sources suggests the presence of matrix effects.[2]
Protocol 2: Assessment of Internal Standard Stability
This protocol is used to determine if the internal standard is degrading in the sample matrix or under the storage conditions of the autosampler.
Methodology: Autosampler Stability Assessment
-
Sample Preparation: Prepare a fresh stock solution of the internal standard.[5] Prepare a set of at least three replicates of low and high concentration QC samples.
-
Initial Analysis: Immediately after preparation, inject one set of the QC samples to establish a baseline IS response.
-
Incubation: Store the remaining QC samples in the autosampler under the same conditions as a typical analytical run (e.g., for 24 or 48 hours).
-
Final Analysis: After the incubation period, re-inject the stored QC samples.
-
Evaluation: Compare the internal standard peak area from the initial and final analyses. A significant decrease in the IS signal over time indicates that the internal standard is degrading in the sample matrix or under the autosampler conditions.[5]
Protocol 3: Optimization of Mass Spectrometry Parameters for a Deuterated Internal Standard
For optimal performance, the mass spectrometry parameters for a deuterated internal standard should be independently optimized, rather than simply using the same parameters as the analyte.
Methodology: Direct Infusion and Optimization
-
Solution Preparation: Prepare individual working solutions of the analyte and the deuterated internal standard at a concentration of approximately 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions.[10]
-
Direct Infusion: Infuse each solution separately into the mass spectrometer at a low, steady flow rate (e.g., 5-10 µL/min).[10]
-
Precursor Ion Selection (Q1 Scan): For each compound, perform a Q1 scan to identify the most abundant precursor ion (typically [M+H]⁺ or [M-H]⁻).[10]
-
Product Ion Selection (Product Ion Scan): Perform a product ion scan for each precursor ion to identify the most intense and stable fragment ions.[10]
-
MRM Transition Optimization:
-
Set up a Multiple Reaction Monitoring (MRM) method for each precursor-product ion transition.
-
Independently optimize the declustering potential (DP) and collision energy (CE) for each transition to maximize the signal intensity.
-
-
Evaluation: Compare the optimized parameters for the analyte and the internal standard. While they are often similar, this independent optimization ensures maximum sensitivity and performance for both.
Caption: Experimental workflow for MS parameter optimization.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Choosing an Internal Standard [restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC Methods for 4-Anilino-4-oxobutanoic Acid
Welcome to the technical support center for optimizing Liquid Chromatography (LC) methods for the analysis of 4-Anilino-4-oxobutanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-Anilino-4-oxobutanoic Acid to consider for LC method development?
Q2: What is a good starting point for an LC gradient for 4-Anilino-4-oxobutanoic Acid?
A2: For a compound like 4-Anilino-4-oxobutanoic Acid, a reversed-phase C18 column is a suitable starting point. Given its acidic nature, ion suppression is crucial for good peak shape and retention.[2] Therefore, a mobile phase with a pH set 2 to 3 units below the estimated pKa of the carboxylic acid group is recommended.[3]
Here is a recommended starting gradient:
| Time (minutes) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
This is a generic gradient and should be optimized based on the initial results.
Q3: What are the most common issues when analyzing 4-Anilino-4-oxobutanoic Acid by LC?
A3: The most common issues are related to poor peak shape (tailing or fronting), inconsistent retention times, and low sensitivity. These problems often stem from the acidic nature of the analyte and its interaction with the stationary phase.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Peak Tailing
Description: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. This can lead to inaccurate integration and reduced resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols: The acidic analyte can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[4] | 1. Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0 with formic or phosphoric acid) to keep the analyte in its neutral form and suppress silanol activity.[2] 2. Use a Modern, End-capped Column: Employ a column with high-purity silica and effective end-capping to minimize available silanol groups. |
| Insufficient Buffer Capacity: If the mobile phase buffer is too weak, the pH at the head of the column can differ from the bulk mobile phase, leading to peak distortion.[4] | Increase Buffer Concentration: If using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM) to better control the pH. |
| Column Overload: Injecting too much sample can saturate the stationary phase.[5] | Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves. |
Issue 2: Peak Fronting
Description: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[6] | Match Sample Solvent to Initial Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile). |
| Column Void or Channeling: A void at the head of the column can cause the sample to be distributed unevenly. | 1. Check for Voids: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. 2. Use a Guard Column: A guard column can help protect the analytical column from particulate matter and pressure shocks that can cause voids.[3] |
Issue 3: Inconsistent Retention Times
Description: The time it takes for the analyte to elute from the column varies between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can shift. | Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 5-10 column volumes) between runs. |
| Mobile Phase pH Fluctuation: Small changes in mobile phase pH can significantly impact the retention of an ionizable compound like 4-Anilino-4-oxobutanoic Acid.[6] | 1. Prepare Fresh Mobile Phase Daily: The pH of aqueous mobile phases can change over time due to absorption of CO₂. 2. Use a Buffer: If precise pH control is needed, use a suitable buffer (e.g., phosphate or formate) instead of just an acid additive. |
| Pump Performance Issues: Inconsistent flow rates from the HPLC pump will lead to variable retention times. | Check Pump Performance: Perform a flow rate accuracy test and ensure the pump is properly maintained. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution using sonication or vacuum filtration.
-
Repeat the process for the organic mobile phase (acetonitrile).
Protocol 2: Sample Preparation
-
Accurately weigh a known amount of 4-Anilino-4-oxobutanoic Acid standard.
-
Dissolve the standard in the initial mobile phase composition (e.g., 95% water / 5% acetonitrile with 0.1% formic acid) to a desired stock concentration.
-
Perform serial dilutions to create calibration standards.
-
Filter all samples through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for LC gradient optimization.
Caption: Troubleshooting common LC peak shape issues.
References
- 1. scbt.com [scbt.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Anilino-4-oxobutanoic Acid-d5 | C10H11NO3 | CID 45038175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 6. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
Technical Support Center: Correcting for Extraction Variability in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to extraction variability in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is extraction variability and why is it a concern in bioanalysis?
Extraction variability refers to the differences in analyte recovery that occur during the sample preparation process. This can lead to inaccurate and imprecise quantification of the analyte of interest in biological matrices.[1][2][3] Consistent and reproducible extraction is crucial for reliable pharmacokinetic, toxicokinetic, and bioequivalence studies.[4][5]
Q2: What is the role of an internal standard (IS) in correcting for extraction variability?
An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, before sample extraction.[6] It helps to correct for the variability in analyte recovery by normalizing the analyte's response to the IS response.[6] The underlying principle is that the IS and the analyte will be affected similarly by the extraction process and any subsequent analytical variations.[7]
Q3: What are the ideal characteristics of an internal standard?
An ideal internal standard should be chemically and physically similar to the analyte.[1][6] Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard as they have nearly identical physicochemical properties and extraction behavior.[6][8] If a SIL IS is not available, a structural analog can be used.[6]
Q4: What is the "matrix effect" and how does it contribute to variability?
The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting endogenous components from the biological sample.[1][9][10] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[9][10][11] The matrix effect can vary between different biological samples, contributing to extraction variability.[12]
Q5: What is "extraction recovery" and what is an acceptable level?
Extraction recovery is the percentage of the analyte that is successfully extracted from the biological matrix.[2][5][13] While 100% recovery is ideal, it is not always achievable. The key is for the recovery to be consistent, precise, and reproducible across all samples.[7][13] Regulatory guidelines do not typically set a minimum acceptance criterion for percent recovery, but it should be optimized during method development.[13]
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
Symptoms:
-
Low peak areas for the analyte in quality control (QC) samples.
-
High coefficient of variation (%CV) for recovery across replicate samples.
-
Failure to meet accuracy and precision acceptance criteria.[14]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Extraction Method | Review and optimize the chosen extraction method (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT)).[1][15] Ensure the chosen solvent effectively extracts the analyte.[1] |
| Incorrect pH | The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of the analyte, affecting its partitioning and recovery.[16][17][18] Adjust the pH to ensure the analyte is in a neutral, unionized state for optimal extraction.[18] |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.[18][19] Increase the organic strength or volume of the elution solvent.[20] Consider using a different elution solvent. |
| Analyte Instability | The analyte may be degrading during the extraction process due to factors like temperature, light exposure, or enzymatic activity.[2][19] Minimize extraction time, work at lower temperatures, and use stabilizing agents if necessary.[2] |
| Insufficient Mixing/Vortexing | Inadequate mixing during LLE can lead to incomplete partitioning of the analyte into the organic phase. Ensure vigorous and consistent mixing for a sufficient duration. |
| Emulsion Formation (LLE) | Emulsions between the aqueous and organic layers can trap the analyte, leading to low recovery.[21] To break emulsions, try adding salt, changing the pH, or using centrifugation.[21] |
Issue 2: High Variability in Internal Standard (IS) Response
Symptoms:
-
Inconsistent peak areas for the IS across all samples.
-
Poor precision in the calculated analyte concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent IS Addition | Ensure the IS is added precisely and consistently to every sample at the beginning of the extraction process using calibrated pipettes. |
| IS Instability | The IS may be degrading during sample processing or storage. Evaluate the stability of the IS under the same conditions as the analyte. |
| Poor Choice of IS | If using a structural analog, its extraction behavior may not adequately mimic that of the analyte. A stable isotope-labeled IS is the preferred choice to minimize this issue.[8] |
| Matrix Effects on IS | The IS itself can be subject to ion suppression or enhancement, leading to response variability. This highlights the importance of a well-chosen IS that experiences similar matrix effects as the analyte. |
Issue 3: Suspected Matrix Effects
Symptoms:
-
Inconsistent analyte/IS ratios in different lots of blank matrix.
-
Poor accuracy and precision in QC samples prepared in different matrix lots.[12]
-
Ion suppression or enhancement observed during LC-MS/MS analysis.[1][9]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Co-eluting Endogenous Components | Phospholipids, salts, and other matrix components can interfere with analyte ionization.[9] |
| Insufficient Chromatographic Separation | Optimize the chromatographic method to separate the analyte from interfering matrix components.[1] This may involve changing the column, mobile phase composition, or gradient profile. |
| Inefficient Sample Cleanup | Improve the sample cleanup process to remove more of the interfering matrix components. This could involve switching from protein precipitation to a more selective technique like SPE or LLE. |
| Use of a Stable Isotope-Labeled IS | A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, providing the most effective correction.[6][8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Extraction Recovery
This protocol allows for the quantitative determination of the efficiency of the extraction process.
Materials:
-
Blank biological matrix
-
Analyte and internal standard stock solutions
-
Extraction solvents and reagents
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples (in triplicate at low, medium, and high concentrations):
-
Set A (Pre-extraction Spike): Spike the analyte and IS into the blank biological matrix before the extraction procedure.
-
Set B (Post-extraction Spike): Spike the analyte and IS into the final extract from a blank matrix sample after the extraction procedure. This set represents 100% recovery.[13]
-
Set C (Neat Solution): Spike the analyte and IS directly into the final reconstitution solvent.
-
-
Process Set A through the entire extraction procedure.
-
Process the blank matrix for Set B through the entire extraction procedure before spiking.
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Percent Recovery:
-
% Recovery = (Mean peak area of analyte in Set A / Mean peak area of analyte in Set B) * 100[13]
-
Protocol 2: Assessment of Matrix Effects
This protocol helps to determine if components in the biological matrix are suppressing or enhancing the analyte's signal.
Materials:
-
At least six different lots of blank biological matrix
-
Analyte and internal standard stock solutions
-
Extraction solvents and reagents
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples (at low and high concentrations in each of the six matrix lots):
-
Set 1 (Post-extraction Spike): Extract blank matrix from each of the six lots. Spike the analyte and IS into the final, clean extract.
-
Set 2 (Neat Solution): Prepare solutions of the analyte and IS in the reconstitution solvent at the same final concentrations as Set 1.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
Matrix Factor = (Mean peak area of analyte in Set 1 / Mean peak area of analyte in Set 2)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized Matrix Factor = (Mean analyte/IS peak area ratio in Set 1) / (Mean analyte/IS peak area ratio in Set 2)
-
-
Interpretation:
-
A Matrix Factor of 1 indicates no matrix effect.
-
A Matrix Factor < 1 indicates ion suppression.
-
A Matrix Factor > 1 indicates ion enhancement.
-
The %CV of the IS-normalized matrix factor across the different lots should be ≤15%.[12]
-
Visualizations
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmoutsource.com [pharmoutsource.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. nalam.ca [nalam.ca]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. simbecorion.com [simbecorion.com]
- 16. news-medical.net [news-medical.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 19. welchlab.com [welchlab.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Section 1: Chromatographic Separation and Matrix Effects
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in Electrospray Ionization Mass Spectrometry (ESI-MS).
This section addresses the common issue of retention time differences between deuterated standards and their non-deuterated counterparts and the quantitative impact of this phenomenon.
Frequently Asked Questions (FAQs)
Q1: Why do my deuterated internal standard and non-deuterated analyte have different retention times?
This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect.[1] While chemically similar, substituting hydrogen (¹H) with its heavier isotope deuterium (²H) introduces subtle changes in the molecule's physicochemical properties that can alter its interaction with the chromatographic stationary phase.[1]
Key contributing factors include:
-
Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, which can lead to weaker van der Waals forces between the deuterated compound and the stationary phase, often resulting in earlier elution.[1]
-
Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic.[1] In reversed-phase liquid chromatography (RPLC), this decreased hydrophobicity leads to weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.[1][2]
-
Molecular Size and Shape: The substitution can cause minor changes in the molecule's conformation, influencing how it interacts with the stationary phase.[1]
Typically, in RPLC, the deuterated compound will elute slightly before the non-deuterated analog.[1] The magnitude of this shift often increases with the number of deuterium atoms incorporated into the molecule.[1][3]
Q2: My deuterated standard is only slightly shifted from my analyte. Why is this a problem for quantification?
Even a small shift in retention time can lead to significant quantitative errors due to differential matrix effects .[4][5][6] Matrix effects, caused by co-eluting components from the sample matrix (e.g., plasma, urine), can suppress or enhance the ionization of a target analyte in the ESI source.[2]
The core assumption of using a stable isotope-labeled internal standard (SIL-IS) is that it will co-elute perfectly with the analyte, thereby experiencing the exact same degree of ion suppression or enhancement.[2][7] If the deuterated standard elutes at a different time, it may be exposed to a different matrix environment and a different level of ion suppression.[4][5] This differential effect compromises the standard's ability to accurately correct for signal variations, leading to scattered and inaccurate results.[2] Studies have shown that matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more in complex matrices.[4]
Troubleshooting Guide: Inaccurate Quantification due to Retention Time Shifts
If you suspect differential matrix effects are impacting your assay, follow this workflow.
Caption: Workflow for troubleshooting differential matrix effects.
Data Presentation: Observed Retention Time Shifts
The extent of the retention time (tR) shift depends on the number of deuterium atoms and the chromatography conditions. A positive ΔtR indicates the deuterated compound elutes earlier.
| Compound Class | Number of Deuterium Atoms | Chromatographic Mode | Observed ΔtR (seconds) |
| Steroids | 5 (D5) | RPLC | 6 - 12 |
| Analgesics | 3 (D3) | RPLC | 3 - 5 |
| Antidepressants | 6 (D6) | RPLC | 8 - 15 |
| Hormones | 4 (D4) | RPLC | 5 - 10 |
Note: This table presents generalized data based on typical observations reported in the literature. Actual shifts are method- and compound-specific.
Section 2: Isotopic Instability and Back-Exchange
This section covers the challenge of deuterium atoms exchanging with protons from the sample matrix or solvents, which can compromise data integrity.
Frequently Asked Questions (FAQs)
Q3: What is isotopic back-exchange and why is it a problem?
Isotopic back-exchange is a phenomenon where deuterium atoms on a labeled internal standard are replaced by protons from the surrounding environment (e.g., water, methanol, or matrix components).[4][8] This process can lead to two major problems:
-
Loss of Internal Standard Signal: The signal for the deuterated standard decreases, while the concentration of the unlabeled analyte appears to increase, leading to an overestimation of the analyte's true concentration.[9]
-
Formation of Partially Labeled Species: Incomplete exchange can create a distribution of isotopologues, complicating data analysis and reducing the precision of the assay.
Q4: Which deuterium labels are most susceptible to back-exchange?
The stability of a deuterium label is highly dependent on its position within the molecule.
-
Highly Labile: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are extremely susceptible to exchange and will rapidly swap with protons in any protic solvent.[8][10] These positions should always be avoided for labeling.[10]
-
Potentially Labile: Labels on carbon atoms adjacent to carbonyl groups (α-carbons) or other electron-withdrawing groups can be prone to exchange, especially under acidic or basic conditions.[4][8][11]
-
Generally Stable: Deuterium atoms on aliphatic or aromatic carbon chains not adjacent to activating groups are typically stable and not prone to back-exchange under standard analytical conditions.[10]
Troubleshooting Guide: Preventing Isotopic Back-Exchange
If you observe a decreasing internal standard signal over a run or suspect back-exchange, implement the following strategies:
-
Control pH: Perform sample preparation and chromatographic separation at a pH where the exchange rate is minimal. For many compounds, this is mildly acidic (e.g., pH 2.5-4).[8] Avoid strongly acidic or basic solutions.[12]
-
Maintain Low Temperatures: Conduct all sample preparation steps at low temperatures (e.g., on an ice bath at 0-4 °C) to slow the kinetics of the exchange reaction.[8] Keep samples cool in the autosampler.[8]
-
Use Aprotic Solvents: Whenever possible, reconstitute and store standards in aprotic solvents (e.g., acetonitrile).
-
Minimize Time in Protic Solvents: Reduce the time the standard is exposed to aqueous or protic environments.[8] Using faster LC gradients can help minimize on-column exchange.[8]
-
Select a Stable Standard: Ensure the deuterated standard is labeled only in non-exchangeable positions.[8][10]
Caption: Key factors that contribute to H/D back-exchange.
Experimental Protocol: Testing for H/D Back-Exchange
This protocol allows you to assess the stability of your deuterated internal standard in your specific sample matrix.[4]
Objective: To determine if the deuterated internal standard (IS) undergoes H/D back-exchange during sample preparation and analysis.
Methodology:
-
Prepare Sample Sets:
-
Set A (Control): Spike the deuterated IS into a neat, aprotic solvent (e.g., acetonitrile) at the final concentration used in your assay.
-
Set B (Matrix): Spike the deuterated IS into a blank sample matrix (e.g., plasma, urine) at the same final concentration.
-
-
Incubate Samples: Incubate both sets of samples under the exact same conditions as your typical analytical method (e.g., for the duration of your sample preparation, at room temperature or 37°C, etc.).[4]
-
Process Samples: Process the samples from Set B using your established extraction procedure. For Set A, simply dilute to the final analysis concentration if needed.
-
LC-MS/MS Analysis: Analyze all samples by LC-MS/MS.
-
Data Evaluation:
-
Monitor the mass transition for the unlabeled analyte in both sets.
-
A significant increase in the signal of the non-deuterated analyte in Set B compared to Set A indicates that H/D back-exchange has occurred in the matrix.[4]
-
Section 3: Isobaric Interferences and Isotopic Purity
This section discusses the issue of "crosstalk," where isotopic signals from the analyte and the internal standard interfere with each other.
Frequently Asked Questions (FAQs)
Q5: What is "crosstalk" between the analyte and the deuterated internal standard?
Crosstalk refers to the isobaric interference where the signal from one compound contributes to the signal of another.[13][14] There are two primary types:
-
Analyte contribution to IS: The naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) of the analyte can produce an isotopic peak that has the same nominal mass as the deuterated internal standard. For example, the M+3 peak of an analyte could interfere with a D3-labeled standard. This is more pronounced for high molecular weight compounds or those containing elements with rich isotope patterns (e.g., Cl, Br).[13][14]
-
IS contribution to analyte: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[14] This impurity will contribute to the analyte signal, causing a positive bias, especially at low analyte concentrations.
This interference can lead to non-linear calibration curves and biased quantitative results.[13][14]
Q6: How does the purity of the deuterated standard impact my results?
Both chemical and isotopic purity are critical.
-
Chemical Purity: Impurities other than the unlabeled analyte can cause unexpected peaks or matrix effects. A chemical purity of >99% is recommended.[4]
-
Isotopic Purity (Enrichment): This refers to the percentage of the standard that is fully deuterated. Low isotopic enrichment means there is a higher percentage of unlabeled analyte present in the standard solution.[8] For accurate results, high isotopic enrichment (≥98%) is essential.[4]
Troubleshooting Guide: Checking for Crosstalk
Caption: Diagram illustrating isotopic crosstalk between an analyte and its IS.
Experimental Protocol: Assessing IS Contribution to Analyte Signal
This protocol helps determine if the internal standard (IS) stock is contributing significantly to the measured analyte signal.[9]
Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated IS.
Methodology:
-
Prepare a Blank Sample: Use a sample of the matrix that is known to contain no analyte (a "true" blank).
-
Spike with Internal Standard: Add the deuterated IS to the blank matrix at the same concentration used in your analytical assay.
-
Process and Analyze: Process the sample according to your standard procedure and analyze it by LC-MS/MS.
-
Data Evaluation:
-
Monitor the mass transition for the unlabeled analyte .
-
The response measured for the unlabeled analyte should be less than 20% of the response observed for your Lower Limit of Quantification (LLOQ) standard.[9]
-
If the response is higher, it indicates a significant contribution from the IS, which may require correction or sourcing a purer standard.[9]
-
Section 4: Alternatives and Best Practices
Q7: Are there alternatives to deuterated standards to avoid these issues?
Yes. Stable isotope-labeled standards using ¹³C, ¹⁵N, or ¹⁸O are excellent alternatives.[1] The key advantage is that the fractional change in mass is smaller for these isotopes compared to deuterium, and they do not significantly alter the molecular properties that influence chromatographic retention.[1] Consequently, a ¹³C-labeled internal standard will typically co-elute almost perfectly with the non-labeled analyte, eliminating the problem of differential matrix effects.[1] The primary drawback is that these standards are often more expensive to synthesize.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in Quantitative Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during quantitative bioanalysis experiments. Our goal is to enhance the reproducibility and reliability of your bioanalytical data.
General Troubleshooting Workflow
Before diving into specific issues, it's often helpful to follow a systematic troubleshooting approach. The following diagram outlines a general workflow for identifying and resolving problems in your bioanalytical method.
Caption: A general workflow for systematic troubleshooting in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in quantitative bioanalysis?
A1: Variability in bioanalytical workflows can stem from several sources. These include inconsistencies in sample preparation and extraction, injection volume, and instrument-related issues like drift or charging.[1] Matrix effects and the stability of the analyte can also contribute significantly to variability.[1]
Q2: How can I minimize variability in my bioanalytical method?
A2: To minimize variability, it is crucial to use an appropriate internal standard, preferably a stable-isotopically labeled (SIL) version of the analyte.[1] The internal standard should be added at a fixed concentration during sample analysis to compensate for inconsistencies.[1] Additionally, ensuring consistent sample preparation, maintaining stable instrument conditions, and regularly validating the method are key to reducing variability.[1][2]
Q3: What is incurred sample reanalysis (ISR) and why is it important?
A3: Incurred sample reanalysis (ISR) is a process to demonstrate the reproducibility of a bioanalytical method by re-analyzing a subset of study samples from dosed subjects on a separate occasion.[3] The goal is to ensure that the method produces consistent results from actual study samples, thereby confirming the reliability of the reported analytical data.[2][3]
Troubleshooting Guides
Section 1: Sample Preparation
Issues arising during sample preparation are a common source of irreproducibility.
Q: I'm observing low analyte recovery. What are the potential causes and solutions?
A: Low analyte recovery can be caused by several factors during sample preparation. The table below outlines common causes and suggests corrective actions.
| Potential Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction technique (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation). Ensure the chosen method is suitable for the analyte and matrix. |
| Analyte Instability | Investigate the stability of the analyte in the biological matrix and during the extraction process. Adjust pH or temperature, or add stabilizing agents as needed. |
| Protein Binding | For analytes that bind to proteins, a disruption step is necessary prior to extraction. This can involve adjusting the pH or adding an organic solvent to denature the proteins. |
| Non-specific Binding | Analytes can adsorb to container surfaces, leading to loss. Consider using low-binding tubes or plates and optimizing the pH and organic solvent concentration in your solutions. |
The following diagram illustrates a decision-making workflow for troubleshooting low analyte recovery.
Caption: A decision tree for troubleshooting low analyte recovery.
Section 2: Liquid Chromatography (LC)
Chromatographic issues can significantly impact data quality.
Q: My chromatograms show poor peak shape (e.g., fronting, tailing, or split peaks). How can I fix this?
A: Poor peak shape can be indicative of several problems. The following table summarizes common causes and potential solutions.
| Peak Shape Issue | Potential Causes | Suggested Solutions |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Column degradation | - Reduce sample concentration[4]- Adjust mobile phase pH or use an ion-pairing agent- Replace the column[4] |
| Peak Fronting | - Column overload- Low column temperature | - Reduce sample concentration- Increase column temperature |
| Split Peaks | - Clogged inlet frit- Void in the column packing | - Back-flush the column- Replace the column |
Section 3: Mass Spectrometry (MS)
Mass spectrometry detection can be prone to issues that affect signal intensity and reproducibility.
Q: I'm observing significant ion suppression or enhancement. What can I do to mitigate matrix effects?
A: Matrix effects, such as ion suppression or enhancement, occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[5] This can compromise the quantitative analysis.[5]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: More effective sample preparation techniques, such as solid-phase extraction (SPE), can remove interfering matrix components.
-
Optimize Chromatography: Modifying the chromatographic method to separate the analyte from the interfering components is a common strategy. Poor analyte retention on the column can lead to detrimental matrix effects.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing a more accurate quantification.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.
The following diagram illustrates the relationship between sample cleanup, chromatography, and the mitigation of matrix effects.
Caption: Strategies for mitigating matrix effects in LC-MS/MS bioanalysis.
Section 4: Immunoassays
Immunoassays are susceptible to various issues that can lead to unreliable results.
Q: My immunoassay is showing high background or non-specific binding. What are the common causes and solutions?
A: High background or non-specific binding in immunoassays can obscure the true signal and reduce assay sensitivity.
| Potential Cause | Suggested Solution |
| Ineffective Blocking | Optimize the blocking buffer by trying different agents (e.g., BSA, non-fat milk) or increasing the blocking incubation time and/or temperature.[6] |
| High Antibody Concentration | Titrate the primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[6] |
| Insufficient Washing | Increase the number of wash steps and/or the volume of wash buffer to more effectively remove unbound reagents.[6] |
| Cross-reactivity | Ensure the primary antibody is specific to the target analyte.[7] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[6] |
| Contaminated Reagents | Prepare fresh buffers and ensure all reagents are within their expiration dates.[7] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol provides a general method for precipitating proteins from plasma samples, a common step in sample preparation for LC-MS/MS analysis.
-
Sample Thawing: Thaw plasma samples at room temperature or in a water bath at 20-25°C. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each sample. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate for analysis.
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase compatible solvent.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for key validation parameters in quantitative bioanalysis, providing a benchmark for assessing method performance.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The coefficient of variation (%CV) should not exceed 15%, except at the LLLOQ, where it should not exceed 20%. |
| Selectivity | No significant interfering peaks should be present at the retention time of the analyte and internal standard in blank samples. |
| Sensitivity (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. |
| Reproducibility (ISR) | At least 67% of the re-analyzed incurred samples must agree within ±20% of the original result.[8][3] |
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for the Quantification of 4-Anilino-4-oxobutanoic Acid Using a Deuterated Internal Standard
This guide provides a comprehensive overview of a proposed liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 4-Anilino-4-oxobutanoic Acid in a biological matrix, utilizing 4-Anilino-4-oxobutanoic Acid-d5 as an internal standard. The methodology, validation parameters, and a comparison with alternative analytical techniques are presented to assist researchers, scientists, and drug development professionals in establishing a robust and reliable bioanalytical assay.
Introduction to 4-Anilino-4-oxobutanoic Acid and the Need for a Validated Assay
4-Anilino-4-oxobutanoic acid is a metabolite of interest in various research areas. Accurate and precise quantification of this analyte in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy in LC-MS-based bioanalysis to compensate for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Proposed LC-MS Method and Experimental Protocol
This section details a proposed experimental workflow for the quantification of 4-Anilino-4-oxobutanoic Acid in human plasma.
Experimental Workflow
Caption: Proposed experimental workflow for the quantification of 4-Anilino-4-oxobutanoic Acid in plasma using LC-MS/MS.
Detailed Methodological Parameters
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from matrix components.
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
4-Anilino-4-oxobutanoic Acid: Q1: m/z 194.1 -> Q3: m/z 120.1
-
This compound: Q1: m/z 199.1 -> Q3: m/z 125.1
-
Method Validation Summary
The proposed LC-MS method should be validated in accordance with regulatory guidelines such as those from the FDA.[1][2][3][4][5] The following tables summarize the expected performance data from such a validation.
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 87.1 | 0.98 | 1.01 |
| High QC | 86.5 | 86.8 | 0.97 | 1.00 |
Comparison with Alternative Analytical Methods
While LC-MS/MS is a powerful technique for bioanalysis, other methods could potentially be developed. This section provides a comparative overview.
Method Comparison Logic
Caption: Comparison of key characteristics of LC-MS/MS, HPLC-UV, and GC-MS for bioanalysis.
Table 4: Comparative Summary of Analytical Techniques
| Feature | LC-MS/MS (Proposed Method) | HPLC-UV | GC-MS |
| Sensitivity | Very High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (ng/mL) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) | High (based on fragmentation patterns) |
| Sample Preparation | Protein precipitation (relatively simple) | Can be more extensive to remove interferences | Often requires derivatization to increase volatility |
| Instrumentation Cost | High | Low to Moderate | Moderate to High |
| Throughput | High | Moderate | Moderate |
| Internal Standard | Stable isotope-labeled (ideal) | Structurally similar compound | Stable isotope-labeled or structurally similar |
Conclusion
The proposed LC-MS method, utilizing this compound as an internal standard, offers a highly sensitive and selective approach for the quantification of 4-Anilino-4-oxobutanoic Acid in biological matrices. While alternative methods such as HPLC-UV exist and may be more cost-effective, they generally lack the sensitivity and selectivity required for rigorous bioanalytical studies. For applications demanding high accuracy and precision, particularly at low concentrations, the validated LC-MS/MS method is the superior choice.
References
A Researcher's Guide to Internal Standards for Vorinostat Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Vorinostat, the selection of an appropriate internal standard (IS) is a critical step to ensure accurate and reliable results. This guide provides a comparative overview of commonly used internal standards for Vorinostat analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data from published literature.
Comparison of Internal Standards
The ideal internal standard should closely mimic the analyte's chemical and physical properties, including its behavior during sample extraction, chromatography, and ionization. The most widely accepted and scientifically robust choice for an internal standard is a stable isotope-labeled (SIL) version of the analyte.[1][2] For Vorinostat, this includes deuterated and carbon-13 labeled analogs. A structural analog, daidzein, has also been utilized.
| Internal Standard | Type | Key Performance Characteristics |
| Deuterated Vorinostat (e.g., [D5]-Vorinostat) | Stable Isotope-Labeled | Linearity: Excellent, with correlation coefficients (r²) typically ≥ 0.99 over a wide concentration range.[3][4] Accuracy & Precision: High accuracy (often within ±15% of the nominal concentration) and precision (relative standard deviation <15%) are consistently reported.[3][4] Recovery: Co-elutes with Vorinostat, effectively compensating for matrix effects and variability in extraction recovery.[2][5] Lower Limit of Quantitation (LLOQ): Enables sensitive assays, with LLOQs reported as low as 1 ng/mL in plasma.[6] |
| [13C6]-Vorinostat | Stable Isotope-Labeled | Performance: Expected to have similar, if not superior, performance to deuterated standards due to the lower risk of isotopic exchange.[7][8] Availability: Commercially available for use as an internal standard.[7] Recommendation: Considered a "gold standard" for bioanalysis.[8] |
| Daidzein | Structural Analog | Linearity: Good linearity has been demonstrated in specific applications (r ≥ 0.998).[9][10] Accuracy & Precision: Acceptable precision (<15% RSD) and bias (–15% to 15%) have been reported.[9][11] Recovery: As a structurally different molecule, it may not fully compensate for Vorinostat-specific matrix effects or extraction variability.[2] LLOQ: Achieved an LLOQ of 0.05 µg/mL in rat serum.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of experimental protocols from studies utilizing different internal standards.
Method 1: Vorinostat Analysis using Deuterated Internal Standard
This method is a composite based on several published LC-MS/MS assays for the quantification of Vorinostat in biological matrices.[3][4]
-
Sample Preparation: Protein precipitation is a common and straightforward technique. To a 100 µL plasma sample, add 300 µL of acetonitrile containing the deuterated Vorinostat internal standard. Vortex to mix and then centrifuge to pellet the precipitated proteins. The resulting supernatant is then typically diluted or directly injected into the LC-MS/MS system.[1][4]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column, such as a Phenomenex Luna or BDS Hypersil C18, is frequently used.[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid or 0.5% acetic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often employed to achieve good separation.[4][9]
-
Flow Rate: A typical flow rate is in the range of 0.3 to 0.5 mL/min.[12]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is commonly used for Vorinostat and its deuterated internal standard.[3][4]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[4][12] The mass transitions monitored would be specific for Vorinostat and its deuterated analog.
-
Method 2: Vorinostat Analysis using Daidzein as an Internal Standard
This protocol is based on a validated LC/MS method for the determination of Vorinostat in rat serum and urine.[9][10][13]
-
Sample Preparation: To 100 µL of serum or urine, 50 µL of a daidzein internal standard solution (100 µg/mL) is added, followed by protein precipitation with ice-cold acetonitrile.[10] After centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the analysis of Vorinostat using an internal standard.
Caption: Experimental workflow for Vorinostat analysis.
Conclusion
The selection of an internal standard is a foundational decision in the development of a robust and reliable bioanalytical method for Vorinostat. Stable isotope-labeled internal standards, such as deuterated or 13C-labeled Vorinostat, are demonstrably the superior choice, offering the best performance in terms of accuracy, precision, and mitigation of matrix effects.[1][2] While structural analogs like daidzein can be used and have been validated in specific contexts, they may not provide the same level of analytical certainty as a SIL-IS.[9][10] For regulated bioanalysis and studies requiring the highest level of data integrity, the use of a stable isotope-labeled internal standard is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purchase [13C6]-Vorinostat [nucleosyn.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. (Open Access) An LC/MS Assay for Analysis of Vorinostat in Rat Serum and Urine: Application to a Pre-Clinical Pharmacokinetic Study (2012) | Elham Abdelmonem Mohamed | 5 Citations [scispace.com]
- 12. Validation of an LC-MS/MS method for simultaneous detection of four HDAC inhibitors - belinostat, panobinostat, rocilinostat and vorinostat in mouse plasma and its application to a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Regulatory Guidelines for Internal Standard Use in Bioanalysis
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the appropriate use of internal standards (IS) is a critical component for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of regulatory guidelines for the use of internal standards, with a focus on the harmonized principles established by the International Council for Harmonisation (ICH) M10 guideline, which is now the primary guidance for both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [1][2]
The use of an internal standard is a powerful technique to enhance the precision and accuracy of quantitative data by compensating for variability during sample preparation and analysis.[3][4] Regulatory bodies have established clear guidelines to ensure that the chosen internal standard is appropriate and that its performance is adequately validated.
Harmonization of Guidelines
Historically, researchers had to navigate separate guidance documents from the FDA and EMA. However, with the adoption of the ICH M10 guideline on Bioanalytical Method Validation, a significant step towards global harmonization has been achieved.[1][2] This guideline, effective in both the European Union and the United States, supersedes previous individual guidance documents and provides a unified set of expectations for the global pharmaceutical industry.[1][2]
Key Considerations for Internal Standard Selection
The selection of an appropriate internal standard is the foundation of a robust bioanalytical method. The ICH M10 guideline outlines several key aspects for IS selection.[4]
| Criteria | Recommendation | Rationale |
| Type of Internal Standard | A stable isotope-labeled (SIL) analyte is the preferred choice. When a SIL-IS is unavailable, a structural analog may be used.[1] | SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during extraction and ionization.[5] |
| Purity | The internal standard should be well-characterized, and its purity must be known. | Impurities can interfere with the analyte signal or introduce variability. |
| Concentration | The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate detector response.[1] | Consistent concentration is crucial for accurate ratio calculations. |
| Matrix Effects | The effect of the biological matrix on the ionization of the analyte and the internal standard should be evaluated.[1] | To ensure that the matrix does not compromise the accuracy and precision of the method. |
| Isotopic Purity (for SIL-IS) | High isotopic purity is crucial to avoid interference from the unlabeled analyte.[6] | Low purity can lead to an overestimation of the analyte concentration. |
| Risk of Isotopic Exchange | The potential for isotopic exchange should be evaluated, particularly for hydrogens on heteroatoms.[6] | Isotopic exchange can lead to a decrease in the IS signal and inaccurate quantification. |
Comparison of Internal Standard Alternatives
While SIL-IS is the gold standard, other options are available, each with its own advantages and disadvantages.
| Internal Standard Type | Key Characteristics | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | Analyte with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[5] | - Co-elutes with the analyte. - Compensates for matrix effects and extraction variability. - High accuracy and precision. | - Can be expensive to synthesize.[6] - Potential for isotopic exchange.[6] |
| Structural Analog | A molecule with a similar chemical structure to the analyte.[2] | - More readily available and less expensive than SIL-IS.[6] | - May not co-elute with the analyte. - May not fully compensate for matrix effects and extraction variability. |
| No Internal Standard | Quantification is based on an external calibration curve. | - Simple and inexpensive. | - Prone to inaccuracies due to variations in sample preparation and instrument response.[3] |
Experimental Protocols
Detailed methodologies are crucial for the validation of an analytical method using an internal standard.
Protocol 1: Selectivity Assessment
Objective: To assess the potential for interference at the retention time of the analyte and the internal standard from endogenous matrix components.[1]
Procedure:
-
Analyze at least six individual sources of the appropriate blank biological matrix.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard only.
-
Prepare a sample at the Lower Limit of Quantification (LLOQ).
-
Inject the blank, zero, and LLOQ samples into the analytical system.
-
Monitor the response at the retention times of the analyte and the internal standard.
Acceptance Criteria:
-
The response in the blank and zero samples at the analyte's retention time should not be more than 20% of the analyte response at the LLOQ.[7]
-
The response in the blank sample at the internal standard's retention time should not be more than 5% of the IS response in the LLOQ sample.[7]
Protocol 2: Matrix Effect Evaluation
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Procedure:
-
Prepare analyte and internal standard solutions in a neat (non-matrix) solvent.
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracted blank matrix with the analyte and internal standard at low and high concentrations.
-
Analyze the neat solutions and the post-spiked matrix extracts.
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)[6]
-
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF):
-
IS-normalized MF = MF of analyte / MF of internal standard[6]
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[6]
Protocol 3: Internal Standard Response Monitoring
Objective: To monitor the internal standard response on a run-by-run basis to identify potential issues with sample processing or instrument performance.[1]
Procedure:
-
During the analysis of a bioanalytical run, record the peak area or height of the internal standard for all calibration standards, quality controls (QCs), and study samples.
-
Plot the internal standard response versus the injection order.
-
Visually inspect the plot for any trends, drifts, or abrupt changes in the internal standard response.
-
Calculate the mean and standard deviation of the internal standard response for the calibration standards and QCs.
-
Compare the internal standard response of individual study samples to the mean response of the calibrators and QCs.
Actionable Insights:
-
Consistent deviations in the IS response for specific samples may indicate matrix effects or sample processing errors, warranting further investigation.
Visualizing the Workflow and Logic
Diagrams can clarify complex processes and relationships within bioanalytical method validation.
Caption: Workflow for bioanalytical method development and validation using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
Comparative Guide to the Isotopic Purity of 4-Anilino-4-oxobutanoic Acid-d5
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards is a critical parameter that directly impacts the accuracy and reliability of quantitative analytical methods. This guide provides a comparative analysis of the isotopic purity of 4-Anilino-4-oxobutanoic Acid-d5, a deuterated internal standard, available from various suppliers. This document also outlines the standard experimental protocols for determining isotopic purity and presents a visual workflow of the analytical process.
Quantitative Data Comparison
| Supplier | Chemical Purity | Isotopic Purity/Enrichment | Notes |
| MedchemExpress | 99.0%[1][2] | Not explicitly specified | Purity is listed as 99.0%. |
| Nucleosyn | 95%[3][4] | 98%[3][4] | Chemical purity and isotopic enrichment are specified separately. |
| Pharmaffiliates | Not specified | "Highly pure" | Specific quantitative data is not provided on the product page. |
| Toronto Research Chemicals | Not specified | Not specified | A Certificate of Analysis with full spectroscopic data is available upon request[5]. |
| Santa Cruz Biotechnology | Not specified | Not specified | Lot-specific data is available by referencing the Certificate of Analysis. |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative data on the degree of deuterium incorporation and the presence of any unlabeled or partially labeled species.
Isotopic Purity Assessment using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the distribution of isotopologues and calculate the percentage of the desired deuterated species (d5).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for mass spectrometric analysis (typically in the ng/mL to µg/mL range).
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Infuse the sample solution directly or inject it into a liquid chromatography (LC) system coupled to the mass spectrometer.
-
Acquire full-scan mass spectra over a mass range that includes the molecular ions of the unlabeled (d0) and all possible deuterated (d1-d5) forms of 4-Anilino-4-oxobutanoic Acid.
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for each isotopologue (M, M+1, M+2, M+3, M+4, M+5).
-
Integrate the peak areas for each isotopic ion.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [ (Intensity of d5 isotopologue) / (Sum of intensities of all isotopologues (d0 to d5)) ] x 100
-
Structural Integrity and Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of deuterium labeling and provide an independent measure of isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). The choice of solvent should minimize signal overlap with the analyte.
-
-
Instrumentation and Analysis:
-
Acquire a proton (¹H) NMR spectrum. The absence or significant reduction of signals corresponding to the phenyl group protons will indicate successful deuteration at these positions.
-
Acquire a deuterium (²H) NMR spectrum. This will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the isotopic purity can be estimated by comparing the integral of the residual proton signals in the deuterated region to the integral of a proton signal in a non-deuterated part of the molecule.
-
Quantitative ²H NMR can also be used to determine the isotopic abundance with high accuracy[6].
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Purchase [D5]-4-Anilino-4-oxobutanoic acid [nucleosyn.com]
- 5. lubio.ch [lubio.ch]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The reliability and comparability of bioanalytical data are paramount in drug development. When bioanalytical methods evolve, are transferred between laboratories, or when data from different studies are combined, a robust cross-validation process is essential to ensure data integrity. This guide provides an objective comparison of bioanalytical method validation types, with a focus on cross-validation, supported by experimental protocols and data presentation as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Understanding Bioanalytical Method Validation Types
Bioanalytical method validation is the process of establishing that a specific method used for the quantitative determination of an analyte in a given biological matrix is reliable and reproducible for its intended use.[1] There are three main types of validation that are applied during the lifecycle of a bioanalytical method: full validation, partial validation, and cross-validation.[2]
-
Full Validation: This is required when a new bioanalytical method is developed and implemented for the first time.[3] It involves a comprehensive evaluation of all validation parameters to ensure the method's performance.[3]
-
Partial Validation: This is performed when minor modifications are made to a previously validated bioanalytical method.[4][5] The extent of a partial validation depends on the nature of the change and can range from a single accuracy and precision determination to a nearly full validation.[2][5]
-
Cross-Validation: This is a comparison of two validated bioanalytical methods to demonstrate that they provide comparable data.[2][5] It is crucial when data from different methods or laboratories are to be combined or compared.[3][6]
When is Cross-Validation Required?
Cross-validation is not always necessary but is mandated in specific scenarios to ensure the consistency and reliability of bioanalytical data. The primary situations requiring cross-validation include:
-
Data from Different Validated Methods: When data generated from two or more distinct, validated methods within the same study are to be combined or compared.[3][6]
-
Inter-Laboratory Comparison: When the same bioanalytical method is used in different laboratories to analyze samples from a single study.[3][6][7] This establishes inter-laboratory reliability.
-
Across-Study Data Combination: When data from different studies, analyzed with different validated methods, are combined to support regulatory decisions regarding dosing, safety, and efficacy.[3][6]
-
Changes in Analytical Methodology: Significant changes to a method, such as a change in the detection system (e.g., from UV to mass spectrometry), may necessitate a cross-validation against the original method.[2][5]
Comparison of Validation Methodologies
The following table summarizes the key validation parameters evaluated in full, partial, and cross-validation.
| Validation Parameter | Full Validation | Partial Validation (Typical) | Cross-Validation |
| Accuracy | Yes | Yes | Yes |
| Precision (Intra- and Inter-assay) | Yes | Yes | Yes |
| Selectivity and Specificity | Yes | May be required depending on the change | Yes (inherently assessed) |
| Calibration Curve and Range | Yes | May be required depending on the change | Yes |
| Lower Limit of Quantification (LLOQ) | Yes | May be required depending on the change | N/A (uses validated methods) |
| Upper Limit of Quantification (ULOQ) | Yes | May be required depending on the change | N/A (uses validated methods) |
| Matrix Effect | Yes | May be required depending on the change | Yes (inherently assessed) |
| Stability (Freeze-thaw, short-term, long-term) | Yes | May be required depending on the change | N/A (relies on original validations) |
| Dilution Integrity | Yes | May be required depending on the change | N/A (relies on original validations) |
Experimental Protocols for Cross-Validation
A well-designed experimental protocol is crucial for a successful cross-validation study. The following outlines a typical methodology.
Sample Selection
-
Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) of spiked matrix QCs should be used.[6] These QCs should be prepared from a common stock solution.
-
Incurred Samples (Study Samples): If available, a set of incurred samples (at least 30) that span the concentration range of the study should be analyzed.[6][8] This provides a real-world assessment of method performance.
Experimental Design
-
Replicate Analysis: Each QC sample should be analyzed in triplicate with both methods or in both laboratories.[6] Incurred samples are typically analyzed once by each method.[8]
-
Reference and Comparator: One method or laboratory is designated as the "reference" and the other as the "comparator." The comparison should ideally be performed in both directions.[2]
-
Pre-Analysis Validation: It is recommended to perform the cross-validation before the analysis of study samples.[4][6]
Data Analysis and Acceptance Criteria
The goal of cross-validation is to assess the agreement between the two methods or laboratories.
For Chromatographic Assays:
| Parameter | Acceptance Criteria |
| Mean Accuracy | The mean concentration at each level should be within ±15% of the nominal concentration.[9] |
| Precision (%CV) | The coefficient of variation should not exceed 15%.[9] |
| Incurred Sample Difference | For at least 67% of the incurred samples, the difference between the values from the two methods should be within ±20% of their mean.[10] |
For Ligand Binding Assays (LBAs):
| Parameter | Acceptance Criteria |
| Mean Accuracy | The mean concentration at each level should be between 80% and 120% of the nominal concentration.[9] |
| Precision (%CV) | The coefficient of variation should be within 20%.[9] |
| Incurred Sample Difference | For at least 67% of the incurred samples, the difference between the values from the two methods should be within ±30% of their mean.[11] |
Statistical Assessment:
-
Bland-Altman plots or Deming regression can be used to assess bias between the two methods.[6]
-
The concordance correlation coefficient is another statistical tool that can be employed to evaluate the agreement between the two sets of data.[6]
Incurred Sample Reanalysis (ISR) vs. Cross-Validation
While both ISR and cross-validation assess the reproducibility of a bioanalytical method, they have distinct purposes.
-
ISR: Confirms the reproducibility of the original analytical results by reanalyzing a subset of incurred samples from a study on different days.[12] It is a measure of the method's performance over time within the same laboratory.
-
Cross-Validation: Compares the results from two different validated methods or two different laboratories to ensure that the data are comparable and can be pooled.[2]
Visualizing the Bioanalytical Validation Workflow
The following diagrams illustrate the logical flow of bioanalytical method validation and the decision-making process for when to perform a cross-validation.
Caption: Lifecycle of a bioanalytical method from development to routine use.
Caption: Decision tree for determining the need for cross-validation.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nalam.ca [nalam.ca]
- 4. pharma-iq.com [pharma-iq.com]
- 5. fda.gov [fda.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. benchchem.com [benchchem.com]
- 8. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Assessment of Incurred Sample Reanalysis for Macromolecules to Evaluate Bioanalytical Method Robustness: Effects from Imprecision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-b-f.eu [e-b-f.eu]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Stable Isotope Dilution Assays
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accurate quantification of molecules in complex biological matrices is paramount. While several analytical techniques are available, Stable Isotope Dilution (SID) assays, particularly when coupled with mass spectrometry, have emerged as the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison of SID assays with common alternative methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate quantification strategy.
At a Glance: Performance Comparison of Quantitative Methods
The choice of a quantification method directly impacts the reliability of experimental results. The following table summarizes the key performance metrics for Stable Isotope Dilution assays compared to external calibration, a conventional internal standard method (using a structural analog), and the standard addition method. The data is primarily derived from a comparative study on the quantification of ochratoxin A (OTA) in a complex food matrix (wheat flour), which highlights the superior performance of SID in mitigating matrix effects.[1]
| Performance Parameter | Stable Isotope Dilution (SID) | External Calibration | Internal Standard (Structural Analog) | Standard Addition |
| Accuracy (% Recovery) | 94% - 106% [1] | 62% - 82%[1] | Generally lower than SID due to differential matrix effects and extraction recovery. | High, as it inherently corrects for matrix effects. |
| Precision (%RSD) | < 6% [1] | Often >15% in complex matrices. | Variable, typically higher than SID as the analog may not perfectly mimic the analyte's behavior. | Generally good, but can be less precise than SID due to the multiple measurements and potential for error propagation. |
| Matrix Effect Compensation | Excellent | Poor | Partial | Excellent |
| Throughput | High | High | High | Low (labor-intensive) |
The Core Principle: Why Stable Isotope Dilution Excels
Stable Isotope Dilution is a quantitative method that utilizes a stable isotope-labeled (SIL) version of the analyte as an internal standard. This SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-perfect chemical and physical similarity is the cornerstone of the technique's superiority.
The SIL internal standard is added to the sample at a known concentration at the earliest stage of sample preparation. Because the SIL standard and the endogenous analyte behave almost identically during every subsequent step—extraction, derivatization, chromatography, and ionization in the mass spectrometer—any sample loss or variation in instrument response affects both compounds equally. The quantification is based on the ratio of the mass spectrometer's response to the analyte and the SIL internal standard. This ratio remains constant even if there are variations in sample handling or instrument performance, leading to highly accurate and precise results.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for a Stable Isotope Dilution assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Head-to-Head Comparison with Alternative Methods
External Calibration
The external calibration method involves creating a calibration curve from a series of standards containing known concentrations of the analyte. The concentration of the analyte in the unknown sample is then determined by comparing its response to this calibration curve.
Key Differences & Limitations: A major drawback of this method is its susceptibility to matrix effects.[1] Components in the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results.[1] Furthermore, this method does not account for analyte loss during sample preparation. The experimental data on ochratoxin A clearly demonstrates this, with recovery values between 62% and 82%, significantly lower than the true value.[1]
Internal Standard (Structural Analog)
This method is an improvement over external calibration. A molecule that is structurally similar, but not identical, to the analyte is added to the sample as an internal standard. The idea is that this analog will behave similarly to the analyte and can correct for some variability.
Key Differences & Limitations: While better than no internal standard, a structural analog is not a perfect mimic. Differences in chemical and physical properties can lead to different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. This can result in incomplete correction for matrix effects and sample loss, leading to lower accuracy and precision than a SID assay.
Standard Addition
In the standard addition method, the sample is divided into several aliquots, and known amounts of the analyte are "spiked" into all but one of the aliquots. All aliquots are then analyzed, and the analyte concentration is determined by extrapolation.
Key Differences & Limitations: The primary advantage of standard addition is its ability to effectively compensate for matrix effects, as the calibration is performed within the sample matrix itself. However, this method is significantly more labor-intensive and time-consuming than SID, as it requires the preparation and analysis of multiple samples for each unknown. This makes it impractical for high-throughput applications. While accurate, the multiple steps can also introduce a higher potential for error, potentially impacting precision.
Logical Comparison of Matrix Effect Compensation
The following diagram illustrates why a stable isotope-labeled internal standard provides superior correction for matrix effects compared to a structural analog.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments cited in this guide.
Stable Isotope Dilution and External Calibration for Ochratoxin A in Wheat Flour (LC-MS/MS)
This protocol is adapted from a study comparing calibration strategies for the analysis of ochratoxin A (OTA) in wheat flour.[1]
1. Sample Preparation and Spiking:
-
Weigh 5 g of homogenized wheat flour into a 50 mL centrifuge tube.
-
For Stable Isotope Dilution: Add a precise volume of a ¹³C-labeled OTA internal standard solution of known concentration.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water mixture).
-
Vortex for 30 minutes to ensure thorough extraction and equilibration of the analyte and internal standard.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. External Calibration Standards:
-
Prepare a series of calibration standards by diluting a stock solution of unlabeled OTA in a blank matrix extract to achieve a range of concentrations. This helps to mimic the matrix of the actual samples.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both unlabeled OTA and ¹³C-labeled OTA.
4. Data Analysis:
-
For Stable Isotope Dilution: Calculate the peak area ratio of the unlabeled OTA to the ¹³C-labeled OTA for each sample. Determine the concentration of OTA in the samples from a calibration curve constructed by plotting the peak area ratios of the standards against their corresponding concentration ratios.
-
For External Calibration: Integrate the peak area of the unlabeled OTA in both the standards and the samples. Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of OTA in the samples by interpolating their peak areas on the calibration curve.
Conclusion: The Unrivaled Choice for High-Stakes Research
For researchers, scientists, and drug development professionals, the integrity of quantitative data is non-negotiable. Stable Isotope Dilution analysis, through its elegant principle of using a chemically identical internal standard, provides an unparalleled ability to correct for the myriad of variables that can compromise analytical accuracy and precision. While other methods have their place, particularly in less complex applications or for preliminary screening, SID assays stand as the definitive gold standard for generating robust, defensible, and highly accurate quantitative data in complex matrices. The initial investment in stable isotope-labeled standards is often far outweighed by the long-term benefits of data reliability and the avoidance of costly and time-consuming re-analyses.
References
The Analytical Edge: A Comparative Guide to 4-Anilino-4-oxobutanoic Acid-d5 for High-Performance Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of vorinostat and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the analytical performance of 4-Anilino-4-oxobutanoic Acid-d5, a deuterated internal standard, against a non-deuterated alternative, highlighting the key advantages of stable isotope dilution in bioanalytical method development.
4-Anilino-4-oxobutanoic acid is a major metabolite of the histone deacetylase inhibitor, vorinostat. Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in extraction recovery.
This guide presents a side-by-side comparison of analytical methods utilizing this compound and an alternative, structurally unrelated internal standard. The data underscores the superior performance of the deuterated standard in terms of accuracy, precision, and linearity.
Comparative Analytical Performance
The following tables summarize the key performance parameters of LC-MS/MS methods for the quantification of 4-anilino-4-oxobutanoic acid using either this compound or a non-deuterated internal standard.
Table 1: Method using this compound as Internal Standard
| Parameter | Performance Metric |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL[1] |
| Accuracy (% Bias) | -6.7% to +3.8%[2] |
| Precision (% CV) | 3.2% to 6.1%[2] |
| Extraction Recovery | 88.6% to 114.4%[2] |
Table 2: Method using a Non-Deuterated Internal Standard (Illustrative Example)
| Parameter | Performance Metric |
| Linearity (r²) | ≥0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Accuracy (% Bias) | -15% to 15% |
| Precision (% RSD) | <15% |
| Extraction Recovery | Not explicitly compensated for |
Note: Data for the non-deuterated internal standard is based on a method for the parent drug, vorinostat, and serves as an illustrative comparison of typical performance for a non-isotopic internal standard.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Quantification of 4-Anilino-4-oxobutanoic Acid using this compound Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human serum, add 25 µL of a working solution of this compound.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: BDS Hypersil C18 (100 mm x 3 mm, 3 µm)[1]
-
Mobile Phase: Gradient elution with 0.5% acetic acid in water and 0.5% acetic acid in acetonitrile[1]
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[1][2]
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-anilino-4-oxobutanoic acid and this compound are monitored.
Method 2: Quantification of Vorinostat using a Non-Deuterated Internal Standard (Daidzein)
1. Sample Preparation (Protein Precipitation):
-
To rat serum samples, add ice-cold acetonitrile containing daidzein as the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Inject the supernatant for LC-MS analysis.
2. LC-MS Conditions:
-
LC System: Not specified.
-
Column: Phenomenex Luna C18 (2) (250 x 4.60 mm, 5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile, water, and formic acid (30:70:0.1, v/v/v)
-
Flow Rate: 0.6 mL/min
-
MS System: Mass spectrometer with electrospray ionization (ESI) in positive mode, using selected ion monitoring (SIM).
Workflow and Decision Making
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. The following diagrams illustrate the typical experimental workflow and the logical decision-making process that favors the use of a stable isotope-labeled internal standard.
References
The Deuterium Switch: A Comparative Guide to Strategic Labeling Positions
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable isotope, deuterium, at specific molecular positions has emerged as a powerful tool in drug development. This "deuterium switch" can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy. This guide provides an objective comparison of the effects of different deuterated labeling positions, supported by experimental data, to inform the design and development of next-generation therapeutics.
The Kinetic Isotope Effect: A Stronger Bond, A Slower Reaction
The fundamental principle underpinning the benefits of deuteration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1][2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present. This is particularly relevant for drug metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.[3] By strategically placing deuterium at metabolically vulnerable sites, or "soft spots," the rate of drug metabolism can be attenuated.[1]
This slowing of metabolic breakdown can lead to several advantageous changes in a drug's pharmacokinetic profile, including:
-
Increased Half-life (t½): A slower metabolic rate translates to a longer duration of the drug in the body.
-
Increased Exposure (AUC): The total systemic exposure to the drug over time is enhanced.
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Reduced Peak Plasma Concentrations (Cmax): Slower metabolism can lead to a more sustained release profile with lower peak concentrations, potentially reducing dose-dependent side effects.
-
Metabolic Shunting: Deuteration can redirect metabolic pathways away from the formation of toxic or inactive metabolites.[2]
Comparative Pharmacokinetics: Deuterated vs. Non-Deuterated Drugs
The impact of deuteration is highly dependent on the specific labeling position and the primary metabolic pathways of the drug. Below are comparative pharmacokinetic data for several drugs where deuteration has been successfully employed.
Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine is an FDA-approved deuterated version of tetrabenazine, used for the treatment of chorea associated with Huntington's disease. The deuteration at the methoxy groups of tetrabenazine significantly alters its metabolism, leading to a more favorable pharmacokinetic profile.
| Parameter | Deutetrabenazine (active metabolites) | Tetrabenazine (active metabolites) | Fold Change/Improvement | Reference(s) |
| Half-life (t½) | ~8.6 - 9.9 hours | ~4.8 - 5.3 hours | ~1.8 - 1.9x increase | [4] |
| AUC (Area Under the Curve) | ~542 - 566 ng·hr/mL | ~261 - 279 ng·hr/mL | ~2.0x increase | [4] |
| Cmax (Peak Plasma Concentration) | ~74.6 ng/mL | ~61.6 ng/mL | Lower peak-to-trough fluctuations | [4] |
Deuterated Methadone (d9-Methadone) vs. Methadone
Studies in animal models have demonstrated significant pharmacokinetic improvements with a deuterated version of methadone.
| Parameter | d9-Methadone | Methadone | Fold Change/Improvement | Reference(s) |
| AUC (Area Under the Curve) | 5.7-fold increase | - | 5.7x increase | [5] |
| Cmax (Peak Plasma Concentration) | 4.4-fold increase | - | 4.4x increase | [5] |
| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x decrease | [5] |
Deuterated Enzalutamide (d3-ENT) vs. Enzalutamide
In vitro studies have shown a significant deuterium isotope effect on the metabolism of enzalutamide, a treatment for prostate cancer.
| Parameter | d3-Enzalutamide | Enzalutamide | Fold Change/Improvement | Reference(s) |
| In Vitro Intrinsic Clearance (CLint) Ratio (KH/KD) | - | - | 1.5 - 1.73 | [6] |
Deucravacitinib: A Case of De Novo Deuteration
Deucravacitinib is a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of psoriasis. Unlike the previous examples, deucravacitinib was designed with deuterium incorporated from the outset (de novo) to optimize its metabolic profile and enhance its selectivity.[7] The deuteration on the N-methyl amide moiety was intended to reduce the formation of a less selective N-demethylated metabolite.[7]
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the rate of disappearance of a deuterated compound and its non-deuterated analog when incubated with liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (often a stable isotope-labeled version of the analyte)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube or 96-well plate, combine phosphate buffer, the test compound (at a final concentration of, for example, 1 µM), and human liver microsomes (at a final protein concentration of, for example, 0.5 mg/mL).
-
Pre-incubation: Pre-warm the mixture at 37°C for approximately 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This will precipitate the proteins and halt enzymatic activity.[1]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.[1]
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog following oral administration in rats.
Materials:
-
Test compounds (deuterated and non-deuterated) formulated for oral administration
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge and freezer for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing: Acclimate rats to the housing conditions. Fast the animals overnight prior to dosing. Administer a single oral dose of the test compound via oral gavage.[1][7]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[1]
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the test compounds in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data. Compare the parameters between the deuterated and non-deuterated compounds.[1]
Visualizing Key Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the CYP450 catalytic cycle and a typical experimental workflow for evaluating deuterated drug candidates.
Caption: The catalytic cycle of Cytochrome P450 enzymes.
Caption: Experimental workflow for evaluating deuterated drug candidates.
Conclusion
The strategic placement of deuterium at metabolically labile positions offers a robust and proven strategy to enhance the pharmacokinetic properties of drug candidates. As demonstrated by the success of approved drugs like Deutetrabenazine and the innovative de novo design of Deucravacitinib, understanding the interplay between labeling position and metabolic fate is crucial. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to effectively leverage the "deuterium switch" in their pursuit of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
A Guide to the Inter-Laboratory Comparison of Vorinostat Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Vorinostat, a histone deacetylase (HDAC) inhibitor, in biological matrices. While a formal inter-laboratory round-robin study for Vorinostat has not been identified in publicly available literature, this document synthesizes validation data from published bioanalytical methods to offer a baseline for inter-laboratory comparison. The presented data, experimental protocols, and workflow diagrams are intended to assist researchers in evaluating and selecting appropriate quantification methods for their studies.
Comparative Performance of Vorinostat Quantification Methods
The quantification of Vorinostat, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical studies. The performance of these methods is evaluated based on key validation parameters as stipulated by regulatory guidelines. Below is a summary of quantitative data from published studies, providing a snapshot of the expected performance of validated methods.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) |
| Analyte | Vorinostat | Vorinostat, Belinostat, Panobinostat, Rocilinostat |
| Matrix | Human Plasma & PBMCs | Mouse Plasma |
| Linearity Range | Plasma: 11.0-1100 ng/mLPBMCs: 0.1-10.0 ng/3x10^6 cells | 1.01-1008 ng/mL |
| Correlation Coefficient (r²) | >0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Plasma: 11.0 ng/mLPBMCs: 0.1 ng/3x10^6 cells | 1.01 ng/mL |
| Accuracy | Plasma: -6.7% to +3.8%PBMCs: -8.1% to -1.5% | 85.5% to 112% |
| Precision (CV%) | Plasma: 3.2% to 6.1%PBMCs: 0.8% to 4.0% | 2.30% to 12.5% |
| Extraction Recovery | 88.6% to 114.4% | Not explicitly reported |
| Internal Standard | Deuterated Vorinostat | Not explicitly specified for Vorinostat |
| Reference | de Jonge et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2014[1] | Thappali et al., Biomed Chromatogr, 2018[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods across different laboratories. Below are summaries of the key experimental protocols from the cited literature.
Method 1: Quantification of Vorinostat in Human Plasma and PBMCs[1]
-
Sample Preparation:
-
Plasma: Solid-phase extraction (SPE).
-
PBMCs: Liquid-liquid extraction (LLE).
-
-
Chromatography:
-
Column: Phenomenex Luna column.
-
Mobile Phase (Plasma): Isocratic elution with acidic ammonium acetate, acetonitrile, and methanol.
-
Mobile Phase (PBMCs): Gradient elution with acidic ammonium acetate, acetonitrile, and methanol.
-
-
Detection:
-
Instrument: Tandem mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple reaction monitoring (MRM).
-
Method 2: Simultaneous Quantification of Four HDAC Inhibitors in Mouse Plasma[2]
-
Sample Preparation: Protein precipitation from 50 µL of mouse plasma.
-
Chromatography:
-
Column: Atlantis C18 column.
-
Mobile Phase: Isocratic elution with 0.1% formic acid-acetonitrile (25:75, v/v).
-
Flow Rate: 0.5 mL/min.
-
Run Time: 2.5 minutes.
-
-
Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive ionization mode.
-
Mode: Multiple reaction monitoring (MRM).
-
MRM Transition for Vorinostat: m/z 265 → 232.
-
Visualizing Vorinostat's Mechanism and Analytical Workflow
To provide a clearer understanding of the context and processes involved in Vorinostat research, the following diagrams illustrate its signaling pathway and a general workflow for its quantification.
Caption: Mechanism of action of Vorinostat as a histone deacetylase (HDAC) inhibitor.
Caption: A generalized workflow for the bioanalysis of Vorinostat using LC-MS/MS.
References
- 1. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for simultaneous detection of four HDAC inhibitors - belinostat, panobinostat, rocilinostat and vorinostat in mouse plasma and its application to a mouse pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Anilino-4-oxobutanoic Acid-d5
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed guide to the safe disposal of 4-Anilino-4-oxobutanoic Acid-d5, a deuterated stable isotope often used in metabolic research.
The primary directive for the disposal of any chemical is to adhere to the specific guidelines provided in its Safety Data Sheet (SDS). In the absence of an SDS, or as a supplement to it, the following procedures, based on general best practices for laboratory chemical waste management, should be strictly followed. This compound should be treated as a potentially hazardous substance.
Chemical and Physical Properties
A summary of the key identification and property data for this compound is presented below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 840529-98-8[1][2][3] |
| Molecular Formula | C₁₀H₆D₅NO₃[1][4][5] |
| Appearance | White to off-white solid[1][4] |
| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen)[1][4][6] |
| Solubility | Methanol[1][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat.
2. Waste Identification and Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., methanol), it should be collected in a separate, labeled container for flammable liquid waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials used to clean up spills of this compound, such as absorbent pads or paper towels, should also be disposed of as hazardous solid waste.
3. Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Caution: Chemical Waste," and any other hazards identified in the SDS). The date of waste accumulation should also be included.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are kept closed to prevent the release of vapors.
5. Disposal:
-
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
Never dispose of this compound down the sink or in the regular trash.[7]
6. Deuterated Compound Considerations:
-
The presence of deuterium does not significantly alter the chemical's hazardous properties. Therefore, the disposal procedures for this compound should be the same as for its non-deuterated analog, 4-Anilino-4-oxobutanoic acid, unless otherwise specified in the SDS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C10H11NO3 | CID 45038175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Purchase [D5]-4-Anilino-4-oxobutanoic acid [nucleosyn.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
